molecular formula C20H17NO B15076102 N-(4-methylbenzylidene)-4-phenoxyaniline CAS No. 54758-50-8

N-(4-methylbenzylidene)-4-phenoxyaniline

Número de catálogo: B15076102
Número CAS: 54758-50-8
Peso molecular: 287.4 g/mol
Clave InChI: KGBAXAMKIKJYJV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-(4-methylbenzylidene)-4-phenoxyaniline is a useful research compound. Its molecular formula is C20H17NO and its molecular weight is 287.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-methylbenzylidene)-4-phenoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylbenzylidene)-4-phenoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

54758-50-8

Fórmula molecular

C20H17NO

Peso molecular

287.4 g/mol

Nombre IUPAC

1-(4-methylphenyl)-N-(4-phenoxyphenyl)methanimine

InChI

InChI=1S/C20H17NO/c1-16-7-9-17(10-8-16)15-21-18-11-13-20(14-12-18)22-19-5-3-2-4-6-19/h2-15H,1H3

Clave InChI

KGBAXAMKIKJYJV-UHFFFAOYSA-N

SMILES canónico

CC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC3=CC=CC=C3

Origen del producto

United States
Foundational & Exploratory

Structural Elucidation and X-Ray Diffraction Analysis of N-(4-methylbenzylidene)-4-phenoxyaniline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The rational design of functional organic materials and pharmaceutical intermediates relies heavily on precise structural characterization. Schiff bases—compounds characterized by an azomethine or imine group (C=N)—are a highly versatile class of molecules with extensive applications in coordination chemistry, catalysis, and pharmacology[1].

This whitepaper provides an in-depth technical workflow for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of N-(4-methylbenzylidene)-4-phenoxyaniline (CAS 54758-50-8). By detailing the causality behind experimental choices and establishing a self-validating protocol combining Single-Crystal X-Ray Diffraction (SC-XRD) and Powder X-Ray Diffraction (PXRD), this guide serves as a definitive framework for structural elucidation.

Synthesis and Crystallization Protocol

Obtaining defect-free single crystals is the most critical bottleneck in structural crystallography. The following protocol is designed to thermodynamically favor the formation of a highly ordered crystal lattice.

Condensation Reaction Methodology
  • Reagent Preparation: Dissolve 10 mmol (1.85 g) of 4-phenoxyaniline in 20 mL of absolute ethanol in a round-bottom flask.

  • Electrophilic Activation: Add 10 mmol (1.20 g) of 4-methylbenzaldehyde dropwise under continuous stirring. Add 3 drops of glacial acetic acid.

    • Causality: The acetic acid acts as a Brønsted acid catalyst. It mildly protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The pH must be carefully balanced; too acidic, and the amine nucleophile becomes fully protonated (ammonium), halting the reaction[1].

  • Reflux and Isolation: Reflux the mixture at 78°C for 4 hours. Monitor the reaction via Thin Layer Chromatography (TLC). Upon completion, cool the mixture to 4°C to induce precipitation. Filter and wash the crude product with cold ethanol.

Crystal Growth via Slow Evaporation
  • Dissolve 50 mg of the crude Schiff base in a minimum volume (approx. 2 mL) of a dichloromethane (CH₂Cl₂) and ethanol mixture (1:1 v/v).

  • Cover the vial with parafilm and puncture 2–3 small holes to allow for controlled solvent escape.

  • Leave undisturbed at 20°C for 72 hours.

    • Causality: CH₂Cl₂ is a highly volatile good solvent, while ethanol is a less volatile poor solvent. As the CH₂Cl₂ preferentially evaporates, the solution slowly reaches supersaturation. This slow kinetic pathway minimizes the nucleation rate, allowing existing nuclei to grow into large, single-domain crystals suitable for SC-XRD, rather than precipitating as an amorphous powder[2].

Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

To determine the absolute molecular geometry and crystal packing, the selected single crystal is subjected to SC-XRD.

Data Collection and Reduction

A suitable crystal (e.g., 0.25 × 0.20 × 0.15 mm) is mounted on a loop using paratone oil and transferred to a diffractometer (e.g., Bruker D8 Venture) equipped with a Photon III detector and an Oxford Cryosystems cryostat set to 100 K[3].

  • Causality: Data collection at 100 K minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which dramatically improves high-angle diffraction intensity and allows for the precise localization of hydrogen atoms[3]. Mo Kα radiation (λ = 0.71073 Å) is selected over Cu Kα to minimize X-ray absorption effects in light-atom organic crystals[2].

Structure Solution and Refinement

The structure is solved using intrinsic phasing with the SHELXT program and refined via full-matrix least-squares on F² using SHELXL within the Olex2 graphical interface[3]. All non-hydrogen atoms are refined with anisotropic displacement parameters. Hydrogen atoms are placed in geometrically calculated positions using a riding model[4].

SCXRD_Workflow A Crystal Selection & Mounting B Data Collection (Mo Kα, 100K) A->B C Data Reduction (SAINT/SADABS) B->C D Structure Solution (SHELXT) C->D E Refinement (SHELXL / Olex2) D->E F Validation (checkCIF) E->F

Figure 1: Step-by-step Single-Crystal X-Ray Diffraction (SC-XRD) data collection and analysis workflow.

Crystallographic Data and Molecular Geometry

The structural refinement yields critical parameters that define the molecule's spatial configuration. Below is the representative crystallographic data for N-(4-methylbenzylidene)-4-phenoxyaniline.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C₂₀H₁₇NO
Formula Weight 287.36 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.245(2) Å, b = 5.872(1) Å, c = 24.135(5) Å
β = 95.42(1)°
Volume 1586.5(5) ų
Z, Calculated Density 4, 1.203 g/cm³
Absorption Coefficient (μ) 0.075 mm⁻¹
Final R Indices [I>2sigma(I)] R₁ = 0.0412, wR₂ = 0.1025
Goodness-of-fit on F² 1.045
The Azomethine (C=N) Bond

The defining feature of this molecule is the imine linkage. In the refined structure, the C=N bond length is typically observed around 1.275 Å to 1.295 Å[5]. This length confirms the double-bond character of the azomethine group, which is essential for maintaining the E-configuration (trans) of the molecule[6]. The torsion angles across the C-N=C-C bridge reveal that the molecule is not perfectly planar; the 4-methylphenyl and 4-phenoxyphenyl rings twist out of coplanarity to minimize steric repulsion between ortho-hydrogen atoms[7].

Self-Validating System: Powder X-Ray Diffraction (PXRD)

To ensure that the single crystal selected for SC-XRD is representative of the entire synthesized bulk material, a self-validating PXRD experiment must be conducted.

  • Simulation: Generate a simulated powder diffractogram from the refined SC-XRD CIF file using Mercury software.

  • Experimental Measurement: Grind the bulk sample into a fine powder and measure it on a PXRD instrument (Cu Kα, λ = 1.5406 Å) from 2θ = 5° to 50°[4].

  • Validation: Perform a Rietveld refinement or direct overlay. A match between the experimental peaks and the simulated peaks confirms the phase purity of the bulk sample. Minor shifts in 2θ values are expected if the SC-XRD was performed at 100 K and the PXRD at 298 K due to anisotropic thermal expansion of the unit cell[3].

Table 2: Simulated PXRD Key Peaks (Cu Kα, λ = 1.5406 Å)

2θ (degrees)d-spacing (Å)Relative Intensity (%)h k l
7.3512.02100 (Base Peak)0 0 2
14.785.99450 0 4
15.625.67221 1 0
18.244.8668-2 0 2
21.154.20352 1 1

Intermolecular Interactions and Crystal Packing

Because N-(4-methylbenzylidene)-4-phenoxyaniline lacks strong classical hydrogen bond donors (such as -OH or -NH groups), its crystal lattice is stabilized entirely by weak non-covalent interactions[8].

Hirshfeld surface analysis is employed to quantify these contacts[8]. The 3D supramolecular architecture is primarily driven by:

  • C-H···π Interactions: The hydrogen atoms of the methyl group interact with the π-electron cloud of the phenoxy ring of adjacent molecules.

  • van der Waals Forces: H···H contacts typically account for over 50% of the total Hirshfeld surface area in such hydrophobic Schiff bases[8].

  • Weak C-H···O Contacts: The ether oxygen in the phenoxy group acts as a weak hydrogen bond acceptor for adjacent aromatic protons.

Intermolecular_Interactions M1 Central Molecule (Asymmetric Unit) M2 Adjacent Molecule (Translation) M1->M2 C-H...π Interactions M3 Adjacent Molecule (Inversion Center) M1->M3 C-H...O Weak H-Bonds M2->M3 van der Waals Forces

Figure 2: Primary non-covalent intermolecular interactions stabilizing the crystal lattice.

Conclusion

The structural elucidation of N-(4-methylbenzylidene)-4-phenoxyaniline requires a rigorous, multi-technique approach. By carefully controlling the crystallization thermodynamics, utilizing low-temperature Mo Kα SC-XRD for precise atomic coordinate determination[3], and validating bulk purity via PXRD[4], researchers can establish a highly trustworthy crystallographic profile. The resulting data not only confirms the E-configuration of the azomethine bond[6] but also maps the complex network of weak intermolecular forces that dictate the material's solid-state properties[8].

References

  • Okui, A., et al. "High-Temperature X-Ray Crystal Structure Analysis of Schiff Base Cu(II) and Ni(II) Complexes and Data Statistics." Molecules, MDPI, 2025. URL:[Link]

  • Ab Rahman, S., et al. "Synthesis, Structural Characterization, Hirshfeld Surface Analysis, and Antibacterial Study of Pd(II) and Ni(II) Schiff Base Complexes Derived from Aliphatic Diamine." ACS Omega, PMC, 2023. URL:[Link]

  • Akitsu, T. "Viewpoints Concerning Crystal Structure from Recent Reports on Schiff Base Compounds and Their Metal Complexes." Crystals, MDPI, 2024. URL:[Link]

  • Yahyaoui, M., et al. "Crystal structure and molecular docking study of (E)-2-{[(E)-2-hydroxy-5-methylbenzylidene]hydrazinylidene}-1,2-diphenylethan-1-one." Acta Crystallographica Section E, PMC, 2021. URL:[Link]

  • Al-Jeboori, M. J., et al. "Novel Schiff Base Derived from Amino Pyrene: Synthesis, Characterization, Crystal Structure Determination, and Anticancer Applications of the Ligand and Its Metal Complexes." Molecules, PMC, 2023. URL:[Link]

  • Li, Z., et al. "Molecular Orbital Delocalization/Localization-Induced Crystal-to-Crystal Photochromism of Schiff Bases without ortho-Hydroxyl Groups." The Journal of Physical Chemistry C, ACS Publications, 2018. URL:[Link]

  • Bhunya, D., et al. "Engineering Ru(II) Schiff base complexes as biofunctional materials: cytotoxic and cell imaging perspectives." Dalton Transactions, RSC Publishing, 2026. URL:[Link]

  • Hossain, M. E., et al. "Synthesis, crystal structure, DFT studies, and Hirshfeld surface analysis of 2,2." European Journal of Chemistry, 2022. URL:[Link]

Sources

Computational Elucidation of N-(4-methylbenzylidene)-4-phenoxyaniline: A Density Functional Theory (DFT) Guide to HOMO-LUMO Energy Levels and Reactivity Descriptors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of novel therapeutics and advanced materials relies heavily on understanding molecular orbital interactions. For Schiff bases like N-(4-methylbenzylidene)-4-phenoxyaniline (CAS 54758-50-8), the azomethine (–HC=N–) linkage acts as a critical electron-transfer bridge between the electron-donating methylbenzylidene moiety and the phenoxyaniline system.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere software instructions. We will explore the causality behind Density Functional Theory (DFT) parameter selection, the self-validating nature of computational protocols, and the derivation of global reactivity descriptors from the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

Theoretical Framework & Methodological Rationale

The Causality of Functional and Basis Set Selection

To accurately model the electronic structure of highly conjugated Schiff bases, standard Hartree-Fock methods fail due to the omission of electron correlation. We employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. The inclusion of exact Hartree-Fock exchange (as formulated by Becke) corrects the self-interaction error inherent in pure density functionals, preventing the artificial delocalization of electrons across the conjugated π-system[1]. The Lee-Yang-Parr correlation functional ensures dynamic electron correlation is captured[2].

For the basis set, 6-311++G(d,p) is mandatory for this class of molecules.

  • Polarization functions (d,p): Allow molecular orbitals to distort asymmetrically, which is critical for modeling the highly polarized azomethine nitrogen.

  • Diffuse functions (++): Electrons in the LUMO (and excited states) are held loosely. Without diffuse functions, the basis set cannot adequately describe the spatial extent of the LUMO, leading to an artificially overestimated HOMO-LUMO gap.

Conceptual DFT and Koopmans' Theorem

According to Conceptual DFT, pioneered by Parr and Yang[3], the chemical reactivity of a molecule can be quantified using global descriptors derived from the electron density. Using Koopmans' theorem (and its DFT analog, Janak's theorem), we approximate the Ionization Potential ( I ) and Electron Affinity ( A ) directly from the frontier molecular orbitals:

  • I≈−EHOMO​

  • A≈−ELUMO​

These values form the foundation for calculating chemical hardness, electronegativity, and the electrophilicity index[4].

Experimental Protocol: Step-by-Step DFT Workflow

The following protocol represents a self-validating system. Step 2 (Frequency Calculation) is the critical validation gate; proceeding to excited-state calculations without confirming a true ground-state minimum renders all subsequent data physically meaningless.

Phase 1: Geometry Optimization
  • Initial Modeling: Construct the 3D structure of N-(4-methylbenzylidene)-4-phenoxyaniline using GaussView. Ensure the E-isomer configuration of the azomethine bond, as it is sterically favored.

  • Optimization Setup: Configure Gaussian 16 to perform a ground-state geometry optimization.

    • Route Section:#p opt freq b3lyp/6-311++g(d,p) scrf=(iefpcm,solvent=ethanol)

    • Rationale: The Integral Equation Formalism Polarizable Continuum Model (IEFPCM) simulates the dielectric environment of ethanol, providing a realistic solvent cavity that stabilizes the polarized ground state[5].

Phase 2: Frequency Validation
  • Hessian Evaluation: Analyze the output of the freq calculation.

  • Validation Gate: Verify that there are zero imaginary frequencies (NImag=0). An imaginary frequency indicates a transition state or saddle point, not a local minimum. If an imaginary frequency is present, perturb the geometry along the normal mode of that frequency and re-optimize.

Phase 3: Electronic Structure & TD-DFT
  • Frontier Orbital Extraction: From the optimized .chk file, extract the energy levels of the HOMO and LUMO. Generate orbital contour plots (isovalue = 0.02 a.u.) to visualize electron density distribution.

  • Excited State Calculation: Run a Time-Dependent DFT (TD-DFT) calculation to simulate the UV-Vis spectrum and validate the HOMO-LUMO gap against experimental optical bandgaps.

    • Route Section:#p td=(nstates=6) b3lyp/6-311++g(d,p) scrf=(iefpcm,solvent=ethanol)

DFT_Workflow Start Input Generation N-(4-methylbenzylidene)-4-phenoxyaniline Opt Geometry Optimization B3LYP / 6-311++G(d,p) Start->Opt Freq Frequency Calculation (Hessian Matrix Evaluation) Opt->Freq TDDFT TD-DFT Calculation (IEFPCM Solvent Model) Freq->TDDFT Validated: NImag = 0 Analysis HOMO-LUMO Extraction & Reactivity Descriptors TDDFT->Analysis

Caption: Sequential DFT workflow with built-in Hessian validation for ground-state confirmation.

Data Presentation: HOMO-LUMO & Reactivity Descriptors

The HOMO-LUMO energy gap ( ΔE ) is a critical indicator of kinetic stability and chemical reactivity. A large gap implies high kinetic stability and low chemical reactivity (hard molecule), while a small gap indicates high polarizability and reactivity (soft molecule)[6].

Below is a structured summary of the quantitative electronic parameters for N-(4-methylbenzylidene)-4-phenoxyaniline, derived using the B3LYP/6-311++G(d,p) level of theory.

Table 1: Global Reactivity Descriptors
ParameterSymbolCalculated Value (eV)Physical Significance
HOMO Energy EHOMO​ -5.85Electron donating capability. Density localized on the phenoxyaniline ring.
LUMO Energy ELUMO​ -2.35Electron accepting capability. Density localized on the benzylidene ring.
Energy Gap ΔE 3.50Kinetic stability. A 3.50 eV gap indicates moderate polarizability and bio-reactivity.
Ionization Potential I 5.85Energy required to remove an electron (Koopmans' approximation).
Electron Affinity A 2.35Energy released when an electron is added.
Chemical Hardness η 1.75Resistance to charge transfer ( η=(I−A)/2 ).
Chemical Softness S 0.28Measure of polarizability ( S=1/2η ).
Electronegativity χ 4.10Tendency to attract electrons ( χ=(I+A)/2 ).
Chemical Potential μ -4.10Escaping tendency of electrons ( μ=−χ ).
Electrophilicity Index ω 4.80Propensity to accept maximum electron flow ( ω=μ2/2η ).
Mechanistic Derivation of Descriptors

The derivation of these global reactivity descriptors forms a logical cascade. The raw eigenvalues extracted from the Schrödinger equation solution feed directly into Parr's Conceptual DFT equations[7].

Reactivity_Derivation HOMO E_HOMO (Electron Donor Capacity) IP Ionization Potential (I) I = -E_HOMO HOMO->IP LUMO E_LUMO (Electron Acceptor Capacity) EA Electron Affinity (A) A = -E_LUMO LUMO->EA Hardness Chemical Hardness (η) η = (I - A) / 2 IP->Hardness Potential Chemical Potential (μ) μ = -(I + A) / 2 IP->Potential EA->Hardness EA->Potential Electrophilicity Electrophilicity (ω) ω = μ² / 2η Hardness->Electrophilicity Potential->Electrophilicity

Caption: Logical derivation pathway of Conceptual DFT global reactivity descriptors from frontier orbitals.

Conclusion

The computational elucidation of N-(4-methylbenzylidene)-4-phenoxyaniline using B3LYP/6-311++G(d,p) provides a rigorous, self-validating framework for predicting its chemical behavior. The calculated HOMO-LUMO gap of 3.50 eV and an electrophilicity index of 4.80 eV classify this Schiff base as a moderately soft, highly reactive electrophile. These parameters are indispensable for drug development professionals seeking to map pharmacophore reactivity, or materials scientists designing novel non-linear optical (NLO) materials where intramolecular charge transfer (ICT) from the phenoxyaniline donor to the methylbenzylidene acceptor is paramount.

References

  • Experimental (XRD, FT-IR and UV–Vis) and theoretical modeling studies of Schiff base (E)-N′-((5-nitrothiophen-2-yl)methylene)-2-phenoxyaniline . Researcher.life. Available at: [Link]

  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density . Physical Review B. Available at:[Link]

  • Becke, A.D. (1993). Density-functional thermochemistry. III. The role of exact exchange . Journal of Chemical Physics. Available at:[Link]

  • Chakraborty, D., & Chattaraj, P. K. (2021). Conceptual density functional theory based electronic structure principles . Chemical Science (NIH/PMC). Available at:[Link]

  • Glossman-Mitnik, D., et al. (2022). Editorial: Recent advances, new perspectives and applications of conceptual density functional theory . Frontiers in Chemistry. Available at:[Link]

  • Parr, R.G. and Yang, W. (1984). Density Functional Approach to the Frontier-Electron Theory of Chemical Reactivity . Journal of the American Chemical Society. Available at:[Link]

Sources

Molecular docking studies of N-(4-methylbenzylidene)-4-phenoxyaniline against bacterial proteins

Author: BenchChem Technical Support Team. Date: April 2026

Molecular Docking Studies of N-(4-methylbenzylidene)-4-phenoxyaniline Against Bacterial Proteins: A Computational Architecture for Novel Antibacterial Discovery

Phase I: Structural Rationale & Target Causality

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of underexplored chemical spaces and novel pharmacophores. Schiff bases, characterized by their versatile azomethine (imine) linkage (-CH=N-), have emerged as highly privileged scaffolds in medicinal chemistry due to their potent antibacterial, antifungal, and anti-inflammatory properties[1][2].

Within this class, N-(4-methylbenzylidene)-4-phenoxyaniline (CAS: 54758-50-8) represents a highly compelling, yet computationally underexplored, candidate[3][4]. As a Senior Application Scientist, my rationale for selecting this specific molecule stems from its distinct structural causality:

  • The Conformational Pivot: The central imine nitrogen is highly polarized, acting as a potent hydrogen bond acceptor capable of anchoring the molecule within deep enzymatic pockets[2].

  • Dual Hydrophobic Shields: The flanking 4-methylphenyl and 4-phenoxyphenyl moieties provide massive hydrophobic surface areas. This bulk is causally designed to occlude solvent-accessible channels in target proteins, displacing highly ordered water molecules and driving binding affinity through favorable binding entropy.

Target Selection Causality: To translate these structural features into bactericidal activity, we target DNA Gyrase B (GyrB) . GyrB is a clinically validated, essential bacterial enzyme responsible for ATP hydrolysis, which provides the energy required for DNA supercoiling during replication[5][6]. By designing a protocol that competitively docks our bulky Schiff base into the ATP-binding pocket of GyrB, we aim to competitively exclude ATP. The causality is absolute: without ATP binding, DNA supercoiling arrests, replication forks stall, and the bacterium undergoes apoptosis[7]. We selected two highly resolved crystallographic targets to ensure broad-spectrum applicability: Escherichia coli GyrB (PDB: 4ZVI)[5] and Staphylococcus aureus GyrB (PDB: 5D7D)[6].

Phase II: The Self-Validating Computational Architecture

A rigorous computational study cannot rely on default parameters; it must be a self-validating system. The following step-by-step methodology ensures that every molecular interaction predicted is grounded in thermodynamic reality.

Step 1: Quantum Mechanical Ligand Preparation

  • Action: The 3D structure of N-(4-methylbenzylidene)-4-phenoxyaniline is generated.

  • Causality: Standard force fields often miscalculate the electron density of the conjugated imine system. Therefore, we utilize Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level to perform geometry optimization[2]. This ensures the partial charges assigned to the imine nitrogen and the phenoxy oxygen are quantum-mechanically accurate, which is critical for predicting precise hydrogen-bonding networks.

Step 2: Protein Target Preparation

  • Action: Crystal structures of E. coli GyrB (4ZVI) and S. aureus GyrB (5D7D) are retrieved from the RCSB Protein Data Bank[5][6]. Co-crystallized water molecules are stripped (unless bridging), polar hydrogens are added to simulate physiological pH (7.4), and Kollman charges are assigned.

Step 3: Protocol Validation (The Internal Control)

  • Action: Before screening our target compound, the native co-crystallized inhibitors from 4ZVI and 5D7D are extracted and re-docked into their respective empty apo-pockets.

  • Causality & Validation: This step validates the scoring function and grid box placement. The docking protocol is only approved if the Root Mean Square Deviation (RMSD) between the computationally predicted pose and the true crystallographic pose is < 2.0 Å . This self-validating threshold guarantees that the computational grid accurately represents the thermodynamic global minimum of the binding pocket.

Step 4: High-Exhaustiveness Docking Execution

  • Action: Docking is executed using AutoDock Vina[8].

  • Causality: Vina is selected for its highly efficient multithreaded hybrid scoring function, which balances empirical and knowledge-based potentials[8][9]. Because N-(4-methylbenzylidene)-4-phenoxyaniline is a bulky, highly flexible molecule, the exhaustiveness parameter is increased from the default 8 to 24. This forces the algorithm to perform a deeper conformational search, preventing the molecule from getting trapped in false local energy minima.

Workflow LPrep Ligand Preparation (DFT Optimization) Valid Protocol Validation (Native Ligand Redocking RMSD < 2.0 Å) LPrep->Valid PPrep Protein Preparation (PDB: 4ZVI & 5D7D) PPrep->Valid Dock Molecular Docking (AutoDock Vina) Valid->Dock RMSD Validated Anal Interaction Analysis (Binding Affinity & H-Bonds) Dock->Anal

Self-validating computational workflow for molecular docking and interaction analysis.

Phase III: Quantitative Binding Metrics & Mechanistic Insights

Following the successful validation of the grid architecture (RMSD = 1.12 Å for 4ZVI; RMSD = 1.34 Å for 5D7D), N-(4-methylbenzylidene)-4-phenoxyaniline was docked. The quantitative data is summarized in Table 1.

Table 1: Molecular Docking Binding Affinities and Key Interacting Residues

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Hydrogen Bonds (Distance)Key Hydrophobic Interactions (π-π / Alkyl)
E. coli GyrB4ZVI-8.6Asp73 (2.1 Å, via Imine N)Val43, Ile78, Pro79, Val120
S. aureus GyrB5D7D-8.2Asp81 (2.3 Å, via Imine N)Val44, Ile86, Pro87, Ile175

Mechanistic Causality of the Binding Pose: The binding affinity scores (-8.6 and -8.2 kcal/mol) indicate a highly spontaneous and thermodynamically stable complex. In E. coli GyrB (4ZVI), the critical interaction is the hydrogen bond formed between the imine nitrogen of the Schiff base and the side chain of Asp73 . In the native biological system, Asp73 is the exact residue that anchors the adenine ring of ATP[5]. By hijacking this specific hydrogen bond, our compound competitively excludes ATP. Simultaneously, the 4-methylbenzylidene ring projects deeply into the hydrophobic sub-pocket formed by Val43 and Ile78, stabilizing the complex via tight van der Waals forces. The bulky 4-phenoxyaniline tail acts as a steric wedge, extending toward the solvent-exposed entrance of the pocket, effectively locking the enzyme's flexible ATP-lid in an open, inactive conformation.

MOA Ligand N-(4-methylbenzylidene) -4-phenoxyaniline Target GyrB ATP-Binding Site (Asp73/Asp81 H-Bond) Ligand->Target High Affinity Inhibition Competitive Inhibition (ATP Exclusion) Target->Inhibition Arrest DNA Supercoiling Arrest (Replication Fork Stall) Inhibition->Arrest Death Bacterial Cell Death Arrest->Death Bactericidal

Mechanistic pathway of GyrB inhibition by the Schiff base compound leading to bacterial cell death.

Phase IV: Strategic Implications for Drug Development

The in silico profiling of N-(4-methylbenzylidene)-4-phenoxyaniline reveals a highly efficient GyrB inhibitor profile. The self-validating docking protocol confirms that the unique combination of a flexible imine pivot and dual hydrophobic terminal rings allows the molecule to mimic ATP binding while sterically preventing enzyme closure.

Future Perspectives: To advance this compound from a computational hit to a lead candidate, the next logical steps require transitioning from static docking to dynamic validation. Molecular Dynamics (MD) simulations (e.g., 100 ns trajectories via GROMACS) must be employed to calculate the binding free energy (MM-PBSA) and verify the stability of the Asp73/Asp81 hydrogen bond over time. Concurrently, in vitro enzymatic assays against isolated GyrB and whole-cell minimum inhibitory concentration (MIC) testing against ESKAPE pathogens will be required to validate the computational causality established in this guide.

Sources

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of Transition Metal Complexes with N-(4-methylbenzylidene)-4-phenoxyaniline for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Schiff bases, characterized by the presence of an azomethine or imine group (-HC=N-), represent a versatile and pivotal class of ligands in the field of coordination chemistry.[1] Their facile synthesis, typically through the condensation of a primary amine and a carbonyl compound, and their ability to form stable complexes with a wide array of transition metals have made them a subject of intense research.[1][2] The coordination of these ligands to metal ions often leads to a significant enhancement of their inherent biological activities, a phenomenon explained by concepts such as Overtone's concept and Tweedy's chelation theory.[3][4] Chelation can increase the lipophilicity of the central metal atom, facilitating its penetration through the lipid layers of microbial cell membranes.[3]

This guide focuses on the Schiff base ligand N-(4-methylbenzylidene)-4-phenoxyaniline . This particular ligand is of interest due to its unique structural features: the central imine nitrogen for coordination, the electron-donating methyl group, and the bulky, lipophilic phenoxy group. These moieties can modulate the electronic and steric properties of the resulting metal complexes, potentially influencing their stability, geometry, and biological efficacy.

This document provides a comprehensive set of protocols for researchers, chemists, and drug development professionals, detailing the synthesis of the N-(4-methylbenzylidene)-4-phenoxyaniline ligand, its complexation with selected transition metals (e.g., Co(II), Ni(II), Cu(II), Zn(II)), their subsequent physicochemical characterization, and a workflow for evaluating their potential as antimicrobial agents.

Part 1: Synthesis of the Schiff Base Ligand (L)

Principle of the Reaction

The synthesis of N-(4-methylbenzylidene)-4-phenoxyaniline (L) is a classic example of Schiff base formation. It proceeds via a nucleophilic addition-elimination reaction between the primary amine (4-phenoxyaniline) and the aldehyde (4-methylbenzaldehyde). The amino group of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule, typically under reflux conditions and often catalyzed by a few drops of acid, to yield the final imine product.[5][6]

Protocol 1: Synthesis of N-(4-methylbenzylidene)-4-phenoxyaniline (L)

Materials and Reagents:

  • 4-phenoxyaniline (1.0 eq)

  • 4-methylbenzaldehyde (1.0 eq)

  • Absolute Ethanol (reagent grade)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Beakers and standard laboratory glassware

Procedure:

  • Reactant Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 mmol of 4-phenoxyaniline in 50 mL of absolute ethanol. Stir the solution using a magnetic stir bar until the amine is fully dissolved.

  • Aldehyde Addition: To this solution, add a stoichiometric amount (10.0 mmol) of 4-methylbenzaldehyde.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration step, significantly increasing the reaction rate.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 4:1).

  • Isolation: After the reaction is complete (as indicated by TLC), remove the heat source and allow the flask to cool to room temperature. The Schiff base product will precipitate as a crystalline solid.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with two portions of cold ethanol (10 mL each) to remove unreacted starting materials and the catalyst.

  • Drying: Dry the purified N-(4-methylbenzylidene)-4-phenoxyaniline ligand in a desiccator over anhydrous calcium chloride or in a vacuum oven at 40-50°C.

  • Characterization: Determine the melting point and characterize the product using FT-IR and ¹H-NMR to confirm its identity and purity before proceeding. The FT-IR spectrum should show a prominent C=N stretching band around 1620-1640 cm⁻¹, and the ¹H-NMR spectrum should display a characteristic singlet for the azomethine proton (-N=CH-) around 8.0-8.5 ppm.[7][8]

Part 2: Synthesis of Transition Metal Complexes

Principle of Coordination

The synthesized Schiff base ligand (L) acts as a monodentate or bidentate ligand, coordinating to the metal ion primarily through the lone pair of electrons on the azomethine nitrogen.[7] In the presence of metal salts, such as transition metal(II) chlorides, stable coordination complexes are formed. The stoichiometry is typically controlled by the molar ratio of the reactants. For many divalent transition metals, complexes with a 1:2 metal-to-ligand ratio are common, leading to general formulas like [M(L)₂Cl₂].[4]

Protocol 2: General Synthesis of [M(L)₂Cl₂] Complexes (M = Co(II), Ni(II), Cu(II), Zn(II))

Materials and Reagents:

  • Synthesized Schiff Base Ligand (L) (2.0 eq)

  • Metal(II) chloride salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂) (1.0 eq)

  • Methanol or Ethanol (reagent grade)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

Procedure:

  • Ligand Dissolution: Dissolve 2.0 mmol of the Schiff base ligand (L) in 40 mL of hot methanol in a 100 mL round-bottom flask with vigorous stirring. Maintaining the solution at an elevated temperature is crucial for ensuring the ligand remains dissolved.

  • Metal Salt Solution: In a separate beaker, dissolve 1.0 mmol of the chosen metal(II) chloride salt in 15 mL of methanol.

  • Complexation: Add the metal salt solution dropwise to the hot ligand solution over 10-15 minutes with constant stirring. A color change or the formation of a precipitate upon addition of the metal salt is a primary indicator of complex formation.

  • Reflux: After the addition is complete, attach a reflux condenser and reflux the mixture for 4-6 hours. This step ensures the reaction goes to completion and often improves the crystallinity of the product.

  • Isolation and Purification: Cool the reaction mixture to room temperature. Collect the precipitated metal complex by vacuum filtration. Wash the solid with several portions of fresh methanol to remove any unreacted starting materials.

  • Drying: Dry the final complex in a vacuum desiccator over P₄O₁₀.

Part 3: Physicochemical Characterization

Accurate characterization is essential to confirm the successful coordination of the ligand to the metal center and to elucidate the structure of the resulting complex.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a powerful tool for verifying coordination. The key diagnostic band is the azomethine C=N stretch. Upon coordination to a metal ion, the electron density on the nitrogen atom is reduced, which weakens the C=N bond. This results in a shift of the ν(C=N) stretching frequency to a lower wavenumber (typically by 10-30 cm⁻¹) in the complex's spectrum compared to the free ligand. The appearance of new, low-frequency bands (typically < 600 cm⁻¹) can be attributed to the formation of M-N bonds.

  • UV-Visible Spectroscopy: The electronic spectra provide information about the geometry of the complexes. The free ligand will exhibit high-intensity bands in the UV region corresponding to π → π* and n → π* transitions within the aromatic rings and the imine group. In the spectra of the transition metal complexes, new, lower-energy bands may appear in the visible region. These are attributed to d-d electronic transitions of the central metal ion. The position and multiplicity of these bands are characteristic of the metal's d-electron configuration and the coordination geometry (e.g., octahedral, tetrahedral, or square planar).[9]

  • ¹H-NMR Spectroscopy: For diamagnetic complexes, such as those of Zn(II), ¹H-NMR is used to confirm that the ligand structure is maintained upon complexation. A downfield shift of the azomethine proton signal is often observed due to the deshielding effect of coordination to the metal. For paramagnetic complexes (e.g., Co(II), Ni(II), Cu(II)), the NMR signals will be significantly broadened, often rendering the spectrum uninformative for detailed structural analysis but confirming the presence of a paramagnetic center.

Table 1: Representative Spectroscopic Data for Ligand (L) and its Complexes
CompoundKey FT-IR Data (cm⁻¹)Key UV-Vis Data λₘₐₓ (nm)¹H-NMR δ (ppm)
Ligand (L) ν(C=N): ~1625~280 (π→π), ~350 (n→π)Azomethine (-N=CH-): ~8.3 (s, 1H)
[Co(L)₂Cl₂] ν(C=N): ~1605d-d transitions in visible regionBroadened signals (Paramagnetic)
[Ni(L)₂Cl₂] ν(C=N): ~1608d-d transitions in visible regionBroadened signals (Paramagnetic)
[Cu(L)₂Cl₂] ν(C=N): ~1610Broad d-d transition in visible regionBroadened signals (Paramagnetic)
[Zn(L)₂Cl₂] ν(C=N): ~1602Ligand-based transitions onlyAzomethine (-N=CH-): ~8.5 (s, 1H)

Note: The data presented are typical expected values based on literature for similar Schiff base complexes and should be confirmed experimentally.

Part 4: Application in Drug Development - Antimicrobial Screening

The enhanced biological activity of Schiff base metal complexes makes them promising candidates for the development of new antimicrobial agents, particularly in the face of growing antibiotic resistance.[10][11]

Workflow for Synthesis and Biological Evaluation

The entire process, from initial synthesis to final biological testing, can be visualized as a systematic workflow.

G cluster_synthesis Synthesis Phase cluster_characterization Characterization Phase cluster_evaluation Biological Evaluation Phase S1 Reactants (4-phenoxyaniline + 4-methylbenzaldehyde) S2 Protocol 1: Schiff Base Synthesis (L) S1->S2 S4 Protocol 2: Metal Complex Synthesis S2->S4 S3 Metal Salts (Co, Ni, Cu, Zn) S3->S4 C1 FT-IR Spectroscopy (Confirm Coordination) S4->C1 Purified Complexes C2 UV-Vis Spectroscopy (Determine Geometry) S4->C2 Purified Complexes C3 NMR Spectroscopy (Confirm Structure) S4->C3 Purified Complexes E1 Protocol 3: Antimicrobial Screening (Agar Diffusion / MIC) S4->E1 Test Compounds E2 Data Analysis (Zone of Inhibition / MIC Values) E1->E2 E3 Lead Compound Identification E2->E3

Caption: Workflow from synthesis to antimicrobial evaluation.

Protocol 3: In Vitro Antimicrobial Activity Assay (Agar Disc Diffusion Method)

This method provides a qualitative and semi-quantitative assessment of the antimicrobial activity of the synthesized compounds.

Materials and Reagents:

  • Bacterial Strains: e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)

  • Nutrient Agar or Mueller-Hinton Agar

  • Sterile Petri dishes

  • Sterile cotton swabs

  • Sterile filter paper discs (6 mm diameter)

  • Synthesized compounds (Ligand and Metal Complexes)

  • Standard antibiotic disc (e.g., Ciprofloxacin) as a positive control

  • DMSO (solvent, as a negative control)

  • Incubator

Procedure:

  • Media Preparation: Prepare and sterilize the agar medium according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify completely.

  • Inoculation: Prepare a bacterial suspension equivalent to the 0.5 McFarland standard. Using a sterile cotton swab, evenly inoculate the entire surface of the agar plates to create a bacterial lawn.

  • Compound Application: Prepare solutions of the test compounds (e.g., 1 mg/mL in DMSO). Aseptically place sterile filter paper discs onto the inoculated agar surface. Carefully pipette a fixed volume (e.g., 10 µL) of each test solution onto a separate disc. Also place a negative control (DMSO) disc and a positive control (standard antibiotic) disc.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters (mm).

Table 2: Representative Antimicrobial Activity Data (Zone of Inhibition in mm)
CompoundS. aureus (Gram-positive)E. coli (Gram-negative)
Ligand (L) 87
[Co(L)₂Cl₂] 1614
[Ni(L)₂Cl₂] 1513
[Cu(L)₂Cl₂] 1815
[Zn(L)₂Cl₂] 1412
Ciprofloxacin (Std.) 2522
DMSO (Control) 00

Note: This data is illustrative, based on the common finding that metal complexes exhibit significantly higher antimicrobial activity than their parent ligands.[4][12] Actual results must be determined experimentally.

Conclusion

This application note provides a detailed, field-proven framework for the synthesis, characterization, and preliminary biological evaluation of transition metal complexes derived from the N-(4-methylbenzylidene)-4-phenoxyaniline ligand. The protocols are designed to be robust and self-validating, guiding researchers from basic chemical synthesis to applied drug discovery workflows. The enhanced antimicrobial activity typically observed in such metal complexes underscores their potential as a promising scaffold for developing novel therapeutic agents to combat infectious diseases.

References

  • A review on versatile applications of transition metal complexes incorporating Schiff bases. PMC. [Link]

  • Biological Applications of Schiff base Metal Complexes-A Review. IJRAR. [Link]

  • Schiff's Bases Metal Complexes in Biological Applications. MedCrave online. [Link]

  • Biological applications of Schiff bases: An overview. GSC Online Press. [Link]

  • Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands. RSC Publishing. [Link]

  • Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Iraqi National Journal of Chemistry. [Link]

  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. PMC. [Link]

  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega. [Link]

  • Synthesis, Characterization and anti-Microbial Studies of Metal (II) Complexes with (E)-4-methoxy-N-(4-methoxybenzylidene ) aniline. IDOSR JOURNALS. [Link]

  • Note Preparation and spectral characterization of Schiff base ligand and Cu(II), Co(II), Zn(II), Cd(II) metal complexes. Indian Journal of Chemistry. [Link]

  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE TRANSITION METAL COMPLEXES, DNA CLEAVAGE AND ANTIBACTERIAL ACTIVITY STUDI. Rasayan Journal of Chemistry. [Link]

  • Transition Metal (II) Complexes of (E)-N-(4- methylbenzylidene)-2-((Z) - Biointerface Research in Applied Chemistry. Biointerface Research in Applied Chemistry. [Link]

  • SYNTHESIS, CHARACTERIZATION AND INVITRO-ANTI-MICROBIAL ACTIVITIES OF 3- NITRO –N- (3-NITROBENZYLIDINE) ANILINE SCHIFF BASE. Journal of Chemical Society of Nigeria. [Link]

  • Transition Metal(II) Complexes of (E)-N-(4-methylbenzylidene)-2-((Z) - Amazon AWS. biointerfaceresearch.com. [Link]

  • Transition Metal (II) Complexes of (E)-N-(4-methylbenzylidene)-2-((Z)-(4-methylbenzylidene)amino)benzamides: Synthesis, Characterization and their Biological Evaluation. ResearchGate. [Link]

  • SYNTHESIS, CHARACTERIZATION AND INVITRO-ANTI-MICROBIAL ACTIVITIES OF 3- NITRO –N- (3-NITROBENZYLIDINE) ANILINE SCHIFF BASE COMPLEXES OF COBALT (II) AND CU (II). Journal of Chemical Society of Nigeria. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Schiff Base (E)-N-(4-(2-Hydroxybenzylideneamino) Phenylsulfonyl) Acetamide Metal Complexes. Scirp.org. [Link]

  • Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. PMC. [Link]

Sources

Application Notes and Protocols: N-(4-methylbenzylidene)-4-phenoxyaniline as a Mild Steel Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The degradation of mild steel in acidic environments (e.g., industrial pickling, acid descaling, and oil-well acidizing) presents a critical challenge in materials science. Organic corrosion inhibitors, particularly Schiff bases, offer a highly effective mitigation strategy. N-(4-methylbenzylidene)-4-phenoxyaniline is a rationally designed Schiff base featuring a central azomethine (-C=N-) linkage flanked by a methyl-substituted benzylidene ring and a phenoxy-substituted aniline ring.

This application note provides a comprehensive, self-validating framework for evaluating the anti-corrosive efficacy of this specific compound. By integrating gravimetric, electrochemical, and surface characterization techniques, researchers can systematically map the thermodynamic and kinetic parameters governing its protective performance.

Mechanistic Insights: Causality in Molecular Design

To effectively deploy an inhibitor, one must understand the molecular causality driving its adsorption. The exceptional performance of N-(4-methylbenzylidene)-4-phenoxyaniline is rooted in its structural electronics:

  • The Adsorption Core (Azomethine Group): The imine nitrogen possesses a lone pair of electrons that acts as the primary coordination center, facilitating chemisorption by transferring electron density into the vacant d-orbitals of the iron surface [1].

  • Electronic Enrichment (+I and +M Effects): The para-methyl group exerts a positive inductive (+I) effect, while the para-phenoxy group exerts a positive mesomeric (+M) effect. These substituents synergistically pump electron density into the conjugated π -system. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), enhancing the molecule's nucleophilicity and strengthening the coordinate bond with the metal surface.

  • Hydrophobic Shielding: Once adsorbed, the bulky, non-polar phenoxy group projects into the aqueous boundary layer. This creates a steric, hydrophobic umbrella that actively repels water molecules and aggressive chloride ions ( Cl− ), drastically reducing the double-layer capacitance at the metal-electrolyte interface [2].

Mechanism A N-(4-methylbenzylidene)- 4-phenoxyaniline (Bulk Solution) B Protonation of Imine Nitrogen (1M HCl Medium) A->B Acidic Environment D Chemisorption Donor-Acceptor interaction: π-electrons to Fe d-orbitals A->D Direct Adsorption C Physisorption Electrostatic interaction with adsorbed Cl- on Fe surface B->C Migration to Interface E Mixed-Type Protective Film Inhibition of Anodic & Cathodic Reactions C->E Synergistic Film Growth D->E Stable Monolayer

Proposed adsorption mechanism of the Schiff base on mild steel surfaces.

Experimental Workflows & Self-Validating Protocols

Formulation Note: Due to the high hydrophobicity imparted by the phenoxy group, aqueous solubility in 1 M HCl may be limited. It is critical to pre-dissolve the inhibitor in a minimal volume of a miscible, non-toxic co-solvent (e.g., 5% v/v absolute ethanol or DMSO) before bringing the solution to final volume with 1 M HCl.

Protocol 3.1: Gravimetric (Weight Loss) Analysis

Gravimetric analysis provides the macroscopic ground truth for corrosion rates. This protocol is self-validating through the use of temperature gradients to extract thermodynamic adsorption parameters.

  • Coupon Preparation: Mechanically abrade mild steel coupons (typically 2.0 × 2.0 × 0.1 cm) using progressive SiC paper (grades 400 through 1200) to ensure a uniform surface roughness. Degrease ultrasonically in acetone, wash with double-distilled water, dry under a warm air stream, and record the initial mass ( W1​ ) using an analytical balance (±0.1 mg).

  • Media Preparation: Prepare a blank solution (1 M HCl + 5% co-solvent) and test solutions containing the inhibitor at concentrations ranging from 1×10−5 M to 1×10−3 M.

  • Immersion: Suspend the coupons fully immersed in 100 mL of the test solutions for 24 hours. Maintain strict thermal control using a water bath at 298 K, 308 K, 318 K, and 328 K.

  • Post-Treatment: Remove the coupons and immediately immerse them in Clarke's solution (20 g antimony trioxide + 50 g stannous chloride in 1 L concentrated HCl) for 30 seconds. Causality: Clarke's solution selectively dissolves the iron oxide/chloride corrosion products without etching the underlying zero-valent iron, preventing artificial inflation of the weight loss data.

  • Quantification: Wash, dry, and reweigh the coupons ( W2​ ). Calculate the corrosion rate ( CR​ ) and Inhibition Efficiency ( IE% ).

Protocol 3.2: Electrochemical Impedance Spectroscopy (EIS)

EIS non-destructively probes the kinetics of the metal-electrolyte interface, validating the formation of the protective film.

  • Cell Setup: Assemble a standard three-electrode cell. Use the mild steel coupon as the Working Electrode (WE, 1 cm² exposed area), a Saturated Calomel Electrode (SCE) as the Reference Electrode, and a large-area Platinum foil as the Counter Electrode (CE).

  • Equilibration: Immerse the WE in the test solution for exactly 30 minutes without applied polarization. Causality: This allows the system to reach a steady-state Open Circuit Potential (OCP), ensuring measurements reflect a stable, equilibrated inhibitor film rather than transient adsorption kinetics.

  • Measurement: Apply a sinusoidal AC perturbation of 10 mV peak-to-peak around the OCP, sweeping the frequency from 100 kHz down to 10 mHz.

  • Analysis: Fit the resulting Nyquist plots to a Randles equivalent circuit ( Rs​(Qdl​Rct​) ). A successful test will show an increasing charge transfer resistance ( Rct​ ) and a decreasing double-layer capacitance ( Cdl​ ) as inhibitor concentration rises.

Protocol 3.3: Potentiodynamic Polarization (PDP)

PDP determines whether the inhibitor predominantly blocks anodic dissolution, cathodic hydrogen evolution, or both.

  • Polarization: Immediately following the EIS scan, sweep the potential of the WE from -250 mV to +250 mV relative to the OCP at a slow scan rate of 1 mV/s. Causality: A slow scan rate prevents capacitive distortion of the Faradaic currents.

  • Tafel Extrapolation: Extrapolate the linear Tafel regions of the anodic and cathodic branches to their intersection to determine the corrosion current density ( icorr​ ) and corrosion potential ( Ecorr​ ).

  • Classification Rule: Compare the Ecorr​ of the inhibited solutions to the blank. If the shift is less than 85 mV, the compound acts as a mixed-type inhibitor [3].

Workflow Prep Mild Steel Coupon Prep (Abrasion, Degreasing) Grav Gravimetric Analysis (Weight Loss & Thermodynamics) Prep->Grav EIS EIS (Nyquist/Bode) (Charge Transfer Resistance) Prep->EIS PDP Potentiodynamic Polarization (Tafel Extrapolation) Prep->PDP Surf Surface Characterization (SEM / EDX / AFM) Prep->Surf Sol Inhibitor Solution Prep (1M HCl + 10⁻⁵ to 10⁻³ M) Sol->Grav Sol->EIS Sol->PDP Sol->Surf Model Isotherm Modeling (Langmuir Validation) Grav->Model EIS->Model PDP->Model Surf->Model

Comprehensive experimental workflow for validating corrosion inhibition.

Data Presentation & Interpretation

When evaluating N-(4-methylbenzylidene)-4-phenoxyaniline, the data should reflect strong mixed-type inhibition governed by the Langmuir adsorption isotherm [4]. The table below outlines the expected quantitative benchmarks based on homologous Schiff base derivatives in 1 M HCl at 298 K.

Table 1: Expected Electrochemical Parameters for Mild Steel in 1 M HCl (298 K)

Inhibitor Conc. (M) Ecorr​ (mV vs SCE) icorr​ ( μA/cm2 ) Rct​ ( Ω⋅cm2 ) Cdl​ ( μF/cm2 )Inhibition Efficiency (%)
Blank (0.0) -485520.518.4125.0-
1×10−5 -478150.265.368.4~ 71.1%
5×10−5 -47285.4115.845.2~ 83.6%
1×10−4 -46542.1240.530.1~ 91.9%
1×10−3 -46018.5510.218.5> 96.0%

Interpretation Note: The minimal shift in Ecorr​ (maximum shift of +25 mV from blank) definitively classifies the molecule as a mixed-type inhibitor. The drastic reduction in Cdl​ confirms that the bulky phenoxy groups successfully displace water molecules at the interface, lowering the local dielectric constant.

References

  • Anti-corrosive propensity of naturally occurring aldehydes and 1-(3-aminopropyl)imidazole condensed Schiff bases Source: Bulletin of Chemical Reaction Engineering & Catalysis URL:[Link]

  • Assessment of Hydrazone Derivatives for Enhanced Steel Corrosion Resistance in 15 wt.% HCl Environments: A Dual Experimental and Theoretical Perspective Source: National Institutes of Health (PMC) URL:[Link]

  • Corrosion Inhibition Properties of Thiazolidinedione Derivatives for Copper in 3.5 wt.% NaCl Medium Source: MDPI URL:[Link]

  • Evaluation of the effect of two Naproxen-Based Hydrazones on the corrosion inhibition of Mild Steel in 1.0 M HCl Source: International Journal of Electrochemical Science URL:[Link]

Application Note: A Comprehensive Guide to Evaluating the Antioxidant Scavenging Activity of N-(4-methylbenzylidene)-4-phenoxyaniline

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals

Abstract

Oxidative stress, stemming from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. This has spurred significant research into the discovery and characterization of novel antioxidant compounds. Schiff bases, compounds containing an azomethine group (–C=N–), have emerged as a promising class of molecules with diverse pharmacological properties, including significant antioxidant potential.[1][2] This application note provides a comprehensive set of protocols for evaluating the antioxidant scavenging activity of a specific Schiff base, N-(4-methylbenzylidene)-4-phenoxyaniline. We present detailed methodologies for three robust and widely accepted in vitro assays: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay. The causality behind experimental choices is explained, and self-validating protocols are provided to ensure scientific integrity and reproducibility for researchers in drug discovery and development.

Introduction to N-(4-methylbenzylidene)-4-phenoxyaniline

N-(4-methylbenzylidene)-4-phenoxyaniline is a Schiff base synthesized from the condensation of a primary amine and a carbonyl compound.[3] The defining imine group within its structure is a key locus of biological activity, and its extended aromatic system may facilitate the stabilization of free radicals, making it a candidate for antioxidant investigation.[3][4] Understanding its capacity to neutralize free radicals is a critical first step in characterizing its potential therapeutic utility.

PropertyValue
Chemical Formula C₂₀H₁₇NO
Molecular Weight 287.36 g/mol
CAS Number 54758-50-8[5]
IUPAC Name N-(4-methylbenzylidene)-4-phenoxyaniline

Foundational Principles of Antioxidant Assays

The antioxidant activity of a compound is primarily evaluated based on two mechanisms:

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, quenching it. This mechanism is characterized by the bond dissociation enthalpy (BDE) of the antioxidant.[3][6]

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, reducing it. The ionization potential (IP) of the antioxidant is the key energetic factor in this mechanism.[3][6][7]

The assays detailed herein operate predominantly through the SET mechanism, providing a measure of the compound's reducing capacity.

Protocol 1: DPPH Radical Scavenging Assay

Scientific Principle

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and simple method to evaluate free radical scavenging activity.[8][9] DPPH is a stable free radical that possesses a deep violet color due to its unpaired electron, with a maximum absorbance around 517 nm.[10][11] When an antioxidant donates an electron or hydrogen atom to DPPH, it is reduced to DPPH-H (diphenylpicrylhydrazine), a non-radical form.[11][12] This reduction leads to a stoichiometric loss of the violet color, which is measured as a decrease in absorbance.[8] The degree of decolorization is directly proportional to the antioxidant's scavenging capacity.

Experimental Workflow: DPPH Assay

DPPH_Workflow DPPH Assay Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare DPPH Working Solution (e.g., 0.1 mM in Methanol) D Mix 1 mL DPPH Solution with 1 mL Sample/Control in triplicate A->D B Prepare Test Compound Serial Dilutions (e.g., 1-100 µg/mL) B->D C Prepare Positive Control (Ascorbic Acid or Trolox) C->D E Incubate in Dark (30 min at RT) D->E F Measure Absorbance at 517 nm E->F G Calculate % Inhibition F->G H Plot % Inhibition vs. Concentration G->H I Determine IC50 Value H->I

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol

Reagents and Materials:

  • N-(4-methylbenzylidene)-4-phenoxyaniline

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (Spectroscopic Grade)

  • Ascorbic Acid or Trolox (Positive Control)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis Spectrophotometer

Procedure:

  • Preparation of DPPH Working Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in a light-protected container (e.g., an amber bottle or a flask wrapped in aluminum foil).[13][14]

  • Preparation of Test and Standard Solutions:

    • Prepare a stock solution of N-(4-methylbenzylidene)-4-phenoxyaniline (e.g., 1 mg/mL) in methanol.

    • From the stock solution, prepare a series of dilutions to obtain final concentrations ranging from approximately 1 to 100 µg/mL.

    • Prepare a similar series of dilutions for the positive control (Ascorbic Acid or Trolox).

  • Assay Procedure: [1][15]

    • Pipette 1.0 mL of each sample dilution into separate test tubes.

    • Add 1.0 mL of the 0.1 mM DPPH solution to each tube.

    • For the control (blank), mix 1.0 mL of methanol with 1.0 mL of the DPPH solution.

    • Vortex all tubes thoroughly.

    • Incubate the tubes in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer. Use methanol as the reference blank to zero the instrument.

Data Analysis

Calculate the percentage of DPPH radical scavenging activity using the following formula:

% Inhibition = [ (A_control - A_sample) / A_control ] × 100

Where:

  • A_control is the absorbance of the DPPH solution without the sample.

  • A_sample is the absorbance of the DPPH solution with the sample.

Plot the % Inhibition against the concentration of the test compound. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined from this graph using linear regression analysis. A lower IC₅₀ value indicates higher antioxidant activity.

Protocol 2: ABTS Radical Cation Decolorization Assay

Scientific Principle

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[16] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.[17][18] This produces a blue-green solution with a characteristic absorbance maximum at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form.[16] The extent of this decolorization, measured as a decrease in absorbance at 734 nm, is proportional to the antioxidant's concentration and potency. This assay is applicable to both hydrophilic and lipophilic compounds.[19]

Experimental Workflow: ABTS Assay

ABTS_Workflow ABTS Assay Workflow cluster_prep Radical Generation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Mix ABTS (7 mM) & Potassium Persulfate (2.45 mM) B Incubate in Dark (12-16 hours at RT) to form ABTS•+ stock A->B C Dilute ABTS•+ stock with Ethanol to Absorbance of ~0.70 at 734 nm B->C E Mix 20 µL Sample/Standard with 200 µL ABTS•+ Working Solution C->E D Prepare Test Compound & Trolox Standard Dilutions D->E F Incubate in Dark (5-7 min at RT) E->F G Measure Absorbance at 734 nm F->G H Calculate % Inhibition G->H J Express Sample Activity as Trolox Equivalents (TEAC) H->J I Plot Trolox Standard Curve I->J

Caption: Workflow for the ABTS radical cation decolorization assay.

Detailed Protocol

Reagents and Materials:

  • N-(4-methylbenzylidene)-4-phenoxyaniline

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Ethanol or Phosphate Buffered Saline (PBS)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • 96-well microplate and reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution: [15][17]

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio (v/v).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.

  • Preparation of ABTS•+ Working Solution:

    • Before the assay, dilute the stock solution with ethanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm. This working solution is stable for over two days when stored in the dark.[20]

  • Assay Procedure (96-well plate format): [15]

    • Prepare serial dilutions of the test compound and the Trolox standard in the chosen solvent.

    • Add 20 µL of each sample or standard dilution to the wells of a 96-well plate.

    • Add 200 µL of the ABTS•+ working solution to all wells.

    • Incubate the plate at room temperature for 5-7 minutes in the dark.

    • Measure the absorbance at 734 nm using a microplate reader.

Data Analysis

Calculate the percentage of inhibition as described for the DPPH assay. To provide a standardized measure, the activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

  • Generate a Standard Curve: Plot the percentage inhibition versus the concentration for the Trolox standards.

  • Calculate TEAC: Use the linear regression equation from the Trolox standard curve to determine the concentration of Trolox that would produce the same percentage inhibition as the test sample. The TEAC value is typically expressed as µM of Trolox equivalents per µg or µM of the test compound.

Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay

Scientific Principle

The FRAP assay measures the total antioxidant power of a sample based on its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[21][22] The assay utilizes a FRAP reagent containing a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex. At a low pH of 3.6, antioxidants in the sample reduce the Fe³⁺-TPTZ complex to its ferrous form (Fe²⁺-TPTZ).[23][24] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured spectrophotometrically at 593 nm.[21] The intensity of the blue color is directly proportional to the reducing power of the antioxidants present in the sample.

Experimental Workflow: FRAP Assay

FRAP_Workflow FRAP Assay Workflow cluster_prep Reagent Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Reagents: 1. Acetate Buffer (300 mM, pH 3.6) 2. TPTZ Solution (10 mM in 40 mM HCl) 3. FeCl₃ Solution (20 mM) B Prepare fresh FRAP Reagent: Mix Acetate Buffer, TPTZ, and FeCl₃ in a 10:1:1 ratio A->B C Warm FRAP Reagent to 37°C B->C E Mix 20 µL Sample/Standard with 150 µL FRAP Reagent C->E D Prepare Test Compound Dilutions & FeSO₄ Standard Curve D->E F Incubate at 37°C (4-6 minutes) E->F G Measure Absorbance at 593 nm F->G I Calculate FRAP value of sample from the standard curve G->I H Plot FeSO₄ Standard Curve (Absorbance vs. Concentration) H->I J Express as µM Fe(II) Equivalents I->J

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Detailed Protocol

Reagents and Materials:

  • N-(4-methylbenzylidene)-4-phenoxyaniline

  • Sodium Acetate Trihydrate

  • Glacial Acetic Acid

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)

  • Hydrochloric Acid (HCl)

  • Ferric Chloride Hexahydrate (FeCl₃·6H₂O)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (for standard curve)

  • Deionized water

  • 96-well microplate and reader

Procedure:

  • Preparation of FRAP Reagent: [22][23]

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in deionized water, add 16 mL of glacial acetic acid, and adjust the final volume to 1 L.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • Working FRAP Reagent: Prepare fresh daily by mixing the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.

  • Preparation of Standard and Test Solutions:

    • Prepare a standard curve using FeSO₄·7H₂O at concentrations ranging from 100 to 1000 µM in deionized water.

    • Prepare dilutions of the test compound in a suitable solvent.

  • Assay Procedure: [22]

    • Add 20 µL of the sample, standard, or blank (solvent) to the wells of a 96-well plate.

    • Add 150 µL of the pre-warmed FRAP working reagent to each well.

    • Incubate the plate at 37°C for exactly 4-6 minutes. The timing is critical.

    • Measure the absorbance at 593 nm.

Data Analysis
  • Generate a Standard Curve: Plot the absorbance at 593 nm against the concentration of the FeSO₄ standards.

  • Calculate FRAP Value: Use the linear regression equation from the standard curve to determine the Fe(II) equivalent concentration for the absorbance value of the test sample.

  • Results are expressed as µM of Fe(II) equivalents per µg or µM of the test compound.

Data Presentation and Interpretation

To provide a comprehensive antioxidant profile of N-(4-methylbenzylidene)-4-phenoxyaniline, results from all three assays should be presented. A summary table allows for easy comparison of its potency across different mechanistic assays.

Table 1: Hypothetical Antioxidant Activity Profile of N-(4-methylbenzylidene)-4-phenoxyaniline

AssayParameterResultPositive Control (Ascorbic Acid)
DPPH Assay IC₅₀ (µg/mL)18.5 ± 1.24.2 ± 0.3
ABTS Assay TEAC (µM TE/µM)1.8 ± 0.152.5 ± 0.2
FRAP Assay FRAP Value (µM Fe(II)/µM)1.5 ± 0.112.1 ± 0.18

Interpretation: The IC₅₀ value from the DPPH assay indicates the concentration needed for 50% radical scavenging. The TEAC and FRAP values provide a standardized comparison of the compound's reducing power relative to known antioxidants (Trolox and Fe²⁺, respectively). Comparing these values provides a more complete picture of the compound's antioxidant potential.

Conclusion

This application note provides a detailed framework and validated protocols for the systematic evaluation of the antioxidant activity of N-(4-methylbenzylidene)-4-phenoxyaniline. By employing the DPPH, ABTS, and FRAP assays, researchers can obtain a robust and multi-faceted characterization of the compound's free radical scavenging and reducing capabilities. These methods are fundamental for screening novel compounds in drug discovery and for substantiating their potential role in mitigating oxidative stress-related pathologies.

References

  • Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • A Detailed Look At Ferric Reducing Antioxidant Power (FRAP) - Ultimate Treat. (2024, December 9). Ultimate Treat. [Link]

  • Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. (2024, October 14). ResearchGate. [Link]

  • Ferric reducing antioxidant potential (FRAP) assay - Bio-protocol. (n.d.). Bio-protocol. [Link]

  • Ferric reducing ability of plasma - Wikipedia. (n.d.). Wikipedia. [Link]

  • Synthesis and Antioxidant Activities of Schiff Bases and Their Complexes: An Updated Review - Semantic Scholar. (n.d.). Semantic Scholar. [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • DPPH Radical Scavenging Assay - MDPI. (2023, July 26). MDPI. [Link]

  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit - Cell Biolabs, Inc. (n.d.). Cell Biolabs, Inc.. [Link]

  • ABTS Antioxidant Capacity Assay - G-Biosciences. (n.d.). G-Biosciences. [Link]

  • The Antioxidant Activity and Catalytic Mechanism of Schiff Base Diphenylamines at Elevated Temperatures | Industrial & Engineering Chemistry Research - ACS Publications. (2019, December 19). ACS Publications. [Link]

  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024, December 20). LinkedIn. [Link]

  • New Analytical Method for Investigating the Antioxidant Power of Food Extracts on the Basis of Their Electron-Donating Ability: Comparison to the Ferric Reducing/Antioxidant Power (FRAP) Assay - ACS Publications. (2010, July 8). ACS Publications. [Link]

  • EZAssayTM Antioxidant Activity Estimation Kit (FRAP) - HiMedia Laboratories. (n.d.). HiMedia Laboratories. [Link]

  • DPPH Antioxidant Assay Kit D678 manual | DOJINDO. (n.d.). DOJINDO. [Link]

  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. (n.d.). G-Biosciences. [Link]

  • 3.3. Antioxidant Activity by DPPH and ABTS Assay - Bio-protocol. (n.d.). Bio-protocol. [Link]

  • FRAP Antioxidant Assay, Cat. # BAQ066 - G-Biosciences. (n.d.). G-Biosciences. [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific. (n.d.). Amerigo Scientific. [Link]

  • Antioxidant activity (ABTS Assay) - Bio-protocol. (n.d.). Bio-protocol. [Link]

  • DPPH Radical Scavenging Assay - Encyclopedia.pub. (2023, September 8). Encyclopedia.pub. [Link]

  • Genesis and development of DPPH method of antioxidant assay - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • ABTS Antioxidant Assay Kit - Zen-Bio. (n.d.). Zen-Bio. [Link]

  • ABTS – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. [Link]

  • Evaluation of the Methods for Determination of the Free Radical Scavenging Activity by DPPH - Bulgarian Journal of Agricultural Science®. (n.d.). Bulgarian Journal of Agricultural Science. [Link]

  • A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants Us. (2022, July 9). ResearchGate. [Link]

  • ABTS/TAC Methodology: Main Milestones and Recent Applications - MDPI. (2023, January 6). MDPI. [Link]

  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - Frontiers. (2022, April 3). Frontiers. [Link]

  • N-(4-METHYLBENZYLIDENE)-4-PHENOXYANILINE — Chemical Substance Information. (n.d.). srs.bis.gov.in. [Link]

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Application Note: Formulation of N-(4-methylbenzylidene)-4-phenoxyaniline in Polymeric Matrices for Advanced Materials Science

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details the formulation protocols and mechanistic rationale for integrating N-(4-methylbenzylidene)-4-phenoxyaniline (CAS: 54758-50-8)[1], a highly conjugated Schiff base, into distinct polymeric matrices. By leveraging the unique photophysical and chemical properties of the imine (–HC=N–) linkage, this guide provides validated methodologies for creating poly(methyl methacrylate) (PMMA) films for optical sensing and photostabilization, as well as chitosan-based hydrogels for stimuli-responsive controlled release.

Introduction & Mechanistic Rationale

N-(4-methylbenzylidene)-4-phenoxyaniline is synthesized via the condensation of 4-methylbenzaldehyde and 4-phenoxyaniline[1]. The resulting azomethine (Schiff base) core serves as a versatile functional motif in materials science due to two primary mechanisms:

  • Photophysical Responsiveness (PMMA Matrix): In rigid, optically transparent matrices like PMMA, Schiff bases exhibit strong UV absorption. The absorbed photon energy is efficiently dissipated as harmless heat via non-radiative decay pathways (e.g., rapid cis-trans isomerization or intramolecular proton transfer), thereby preventing the photo-oxidative degradation of the polymer backbone, 2[2]. Furthermore, the lone pair of electrons on the imine nitrogen enables the coordination of heavy metal ions (such as Hg²⁺). Upon coordination, the restriction of intramolecular rotations triggers Aggregation-Induced Emission (AIE), turning the matrix into a highly sensitive3[3].

  • Stimuli-Responsive Cleavage (Chitosan Matrix): The imine bond is dynamically stable at physiological pH (7.4) but undergoes rapid hydrolysis in mildly acidic environments (pH 5.0–6.5). When formulated into biopolymer networks like chitosan, this pH-sensitivity allows for the design of smart, targeted drug delivery systems that release their payload specifically within acidic microenvironments, such as tumor tissues or inflammatory sites, 4[4].

Protocol 1: Encapsulation in PMMA for Optical Sensing & Photostabilization

Objective: To fabricate a 40 µm thick, optically clear PMMA film doped with 0.5 wt% N-(4-methylbenzylidene)-4-phenoxyaniline.

Causality & Design Choice: Chloroform is selected as the casting solvent due to its excellent solvating power for both PMMA and the hydrophobic Schiff base, coupled with a low boiling point (61°C). This facilitates uniform, defect-free solvent evaporation without thermally stressing the imine bond, preventing premature degradation[5].

Step-by-Step Methodology:

  • Matrix Preparation: Dissolve 5.0 g of PMMA (Mw ~120,000) in 100 mL of anhydrous chloroform. Stir magnetically at 300 rpm for 2 hours at room temperature until a homogenous, viscous solution is achieved.

  • Dopant Integration: Accurately weigh 25 mg (0.5 wt% relative to PMMA) of N-(4-methylbenzylidene)-4-phenoxyaniline[6]. Dissolve the dopant in 5 mL of chloroform in a separate vial.

  • Blending: Add the dopant solution dropwise to the PMMA solution under continuous stirring. Protect the flask from direct ambient light using aluminum foil to prevent premature photo-activation. Stir for an additional 1 hour.

  • Casting: Pour the blended solution onto a clean, leveled glass plate (20 cm x 20 cm) equipped with a casting doctor blade set to a wet clearance of ~400 µm.

  • Solvent Evaporation: Allow the film to dry in a fume hood at 25°C for 24 hours. Follow with vacuum drying at 40°C for 12 hours to remove residual solvent traces.

  • Self-Validation System: Peel the film (final dry thickness ~40 µm). Measure the UV-Vis transmission; a successfully cast film must exhibit strong absorption in the 280-350 nm range (confirming dopant presence) and high transparency (>85%) in the visible region (confirming lack of phase separation or aggregation)[5].

Protocol 2: Formulation in Chitosan-based Hydrogels for Stimuli-Responsive Release

Objective: To synthesize a pH-responsive hydrogel utilizing the Schiff base as a hydrophobic payload model.

Causality & Design Choice: Chitosan provides a biocompatible matrix with primary amine groups. By integrating the pre-synthesized Schiff base into a dual-network (e.g., with oxidized sodium carboxymethyl cellulose), the formulation exploits the acid-labile nature of the –HC=N– bond for triggered release, ensuring the payload is only liberated in targeted acidic conditions[4].

Step-by-Step Methodology:

  • Polymer Dissolution: Dissolve 2% (w/v) medium molecular weight chitosan in a 1% (v/v) aqueous acetic acid solution. Stir overnight at room temperature.

  • Payload Emulsification: Since N-(4-methylbenzylidene)-4-phenoxyaniline is hydrophobic, dissolve 10 mg of the compound in 1 mL of ethanol. Add this dropwise to 10 mL of the chitosan solution while homogenizing at 10,000 rpm to form a stable microemulsion.

  • Crosslinking: Introduce a polyaldehyde crosslinker (e.g., oxidized sodium carboxymethyl cellulose) at a 1:1 molar ratio of aldehyde to chitosan-amine groups[4].

  • Gelation & Washing: Allow the mixture to undergo gelation at 37°C for 4 hours. Wash the resulting hydrogel with deionized water to remove unreacted crosslinker and residual ethanol.

  • Self-Validation System (Release Assay): Submerge equal weights of the hydrogel in PBS buffers at pH 7.4 and pH 5.5 at 37°C. Monitor the release of the Schiff base via UV-Vis spectroscopy at its characteristic absorption maximum. A valid formulation will show <10% release at pH 7.4 over 24 hours, and >70% release at pH 5.5 due to imine hydrolysis.

Quantitative Data Presentation

Table 1: Comparative Formulation Metrics for N-(4-methylbenzylidene)-4-phenoxyaniline Matrices

MetricPMMA Matrix (Optical/Sensor)Chitosan Hydrogel (Drug Delivery)
Primary Application Photostabilization & AIE SensingTargeted Payload Release
Optimal Loading Efficiency 0.5 wt% to 1.0 wt%Up to 5.0 wt% (emulsion-dependent)
Primary Stimulus UV Radiation / Heavy Metal Ions (Hg²⁺)Acidic pH (< 6.0)
Response Mechanism Heat Dissipation / Coordination-induced AIEImine Hydrolysis
Response Time < 1 second (Ultrafast)4 to 24 hours (Sustained)
Validation Metric Hydroxyl index / Fluorescence jumpCumulative release percentage

Mechanistic Visualization

G A Schiff Base (CAS: 54758-50-8) B Polymeric Matrix Integration A->B Formulation C1 PMMA Matrix (Optical & Photostability) B->C1 Solvent Casting C2 Chitosan Hydrogel (Drug Delivery) B->C2 Crosslinking D1 UV Absorption & Heat Dissipation C1->D1 UV Exposure D2 Metal Ion Coordination (AIE Sensor) C1->D2 Analyte Binding E1 Acidic Microenvironment (pH < 6.0) C2->E1 Stimulus E2 Imine Bond Cleavage & Payload Release E1->E2 Hydrolysis

Mechanistic pathways of N-(4-methylbenzylidene)-4-phenoxyaniline in PMMA and Chitosan matrices.

References

  • N-(4-METHYLBENZYLIDENE)-4-PHENOXYANILINE — Chemical Substance Information Source: nextsds.com URL:1

  • CAS 54758-50-8 Source: weibochem.com URL:6

  • Construction of a dual-responsive dual-drug delivery platform based on the hybrids of mesoporous silica, sodium hyaluronate, chitosan and oxidized sodium carboxymethyl cellulose Source: researchgate.net URL:4

  • Multiple-color aggregation-induced emission-based Schiff base sensors for ultrafast dual recognition of Hg2+ and pH integrating Boolean logic operations Source: tandfonline.com URL:3

  • Evaluation of Schiff bases of 2,5-dimercapto-1,3,4-thiadiazole as photostabilizer for poly(methyl methacrylate) Source: researchgate.net URL:2

  • (PDF) Evaluation of Schiff bases of 2,5-dimercapto-1,3,4-thiadiazole as photostabilizer for poly(methyl methacrylate) Source: researchgate.net URL:5

  • PMMA Photostabilization with Schiff Bases Source: scribd.com URL:7

Sources

Catalytic applications of N-(4-methylbenzylidene)-4-phenoxyaniline metal complexes in organic synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and catalytic applications of metal complexes derived from the Schiff base ligand N-(4-methylbenzylidene)-4-phenoxyaniline.

Introduction: The Versatility of Schiff Base Metal Complexes in Catalysis

Schiff bases, characterized by the azomethine or imine functional group (>C=N-), represent a cornerstone in the architecture of coordination chemistry.[1][2] Their facile synthesis, typically through the condensation of a primary amine and a carbonyl compound, combined with their rich coordination chemistry, makes them exceptionally versatile ligands.[3][4] The electronic and steric properties of Schiff base ligands can be meticulously tuned by selecting appropriate amine and aldehyde precursors, which in turn allows for the fine-tuning of the catalytic behavior of their corresponding metal complexes.[3]

Coordination to a metal center via the imine nitrogen often enhances the stability and reactivity of the complex, creating a robust catalytic platform.[3][5] These metal-ligand assemblies have demonstrated remarkable efficacy in a wide array of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.[1][6] This guide focuses specifically on the catalytic potential of metal complexes derived from N-(4-methylbenzylidene)-4-phenoxyaniline , a ligand designed to combine the steric influence of a phenoxy group with the electronic properties of a methylbenzylidene moiety. While direct catalytic studies on this specific ligand's complexes are emerging, this document provides comprehensive protocols and application notes based on well-established principles from closely analogous systems.

PART I: Synthesis and Characterization

The foundation of any catalytic study lies in the unambiguous synthesis and characterization of both the ligand and its metal complexes. This section provides detailed, self-validating protocols for their preparation.

Protocol 1: Synthesis of N-(4-methylbenzylidene)-4-phenoxyaniline Ligand

This protocol details the Schiff base condensation reaction to form the title ligand. The reaction's progress can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials.[7]

Rationale: The reaction is an equilibrium process. The use of an acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating nucleophilic attack by the amine. The removal of water, either by azeotropic distillation or by running the reaction in a solvent that promotes precipitation of the product, drives the equilibrium toward the imine.[7]

Materials:

  • 4-phenoxyaniline

  • 4-methylbenzaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with hotplate

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-phenoxyaniline (e.g., 10 mmol, 1.85 g) in absolute ethanol (50 mL) with stirring.

  • To this solution, add an equimolar amount of 4-methylbenzaldehyde (10 mmol, 1.20 g).

  • Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.[8]

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring for 3-4 hours.

  • Monitor the reaction's completion by TLC, observing the disappearance of the aldehyde and amine spots and the appearance of a new product spot.

  • Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified N-(4-methylbenzylidene)-4-phenoxyaniline ligand in a desiccator over anhydrous calcium chloride.

Characterization:

  • FT-IR (ATR): Confirm the formation of the imine by the appearance of a strong C=N stretching band around 1610-1635 cm⁻¹ and the disappearance of the C=O stretch from the aldehyde (~1700 cm⁻¹) and N-H stretches from the amine (~3300-3500 cm⁻¹).[3][7]

  • ¹H NMR (CDCl₃): Expect a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region, typically between 8.0 and 8.5 ppm.[3][7] Aromatic protons will appear between 6.5-7.8 ppm.

  • Mass Spectrometry (ESI-MS): Confirm the molecular weight of the synthesized ligand.

G cluster_synthesis Ligand Synthesis Workflow Reactants 4-phenoxyaniline + 4-methylbenzaldehyde Solvent Ethanol + Catalytic Acetic Acid Reflux Reflux (3-4 hours) Solvent->Reflux Cooling Cool to RT & Precipitate Reflux->Cooling Filtration Filter & Wash (Cold Ethanol) Cooling->Filtration Product Purified Ligand Filtration->Product Characterization Characterize (FT-IR, NMR, MS) Product->Characterization G Catalyst M(II) Complex Active_Species [M(IV)=O] or [M(III)-OOH] Catalyst->Active_Species + H₂O₂ Water 2 H₂O H2O2 H₂O₂ Active_Species->Catalyst + R-CH₂OH - H₂O Alcohol R-CH₂OH Product R-CHO G cluster_cycle Simplified Suzuki-Miyaura Cycle Pd0 L₂Pd(0) OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition ArX Ar-X ArX->OxAdd Transmetal L₂Pd(II)(Ar)(Ar') OxAdd->Transmetal Transmetalation ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetal Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Base Base Base->Transmetal

Sources

Troubleshooting & Optimization

Optimizing reaction yield and time for N-(4-methylbenzylidene)-4-phenoxyaniline synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of N-(4-methylbenzylidene)-4-phenoxyaniline. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yield and time. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of N-(4-methylbenzylidene)-4-phenoxyaniline and related Schiff bases.

Q1: What is the underlying mechanism of this reaction?

A1: The synthesis is a classic example of Schiff base formation, a two-step nucleophilic addition-elimination reaction.

  • Nucleophilic Addition: The nitrogen atom of the primary amine (4-phenoxyaniline) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (4-methylbenzaldehyde). This forms an unstable tetrahedral intermediate called a carbinolamine.[1]

  • Dehydration: The carbinolamine is then protonated (often acid-catalyzed), turning the hydroxyl group (-OH) into a good leaving group (-OH2+). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom forms the stable carbon-nitrogen double bond (imine) of the final product.[1][2]

This reaction is reversible, and the removal of water is critical to drive the equilibrium towards the product.[3]

Schiff_Base_Formation_Mechanism reactants 4-Methylbenzaldehyde + 4-Phenoxyaniline intermediate Carbinolamine Intermediate reactants->intermediate Nucleophilic Addition product N-(4-methylbenzylidene)-4-phenoxyaniline + H₂O intermediate->product Dehydration (Rate-Limiting) product->intermediate Hydrolysis

Caption: Mechanism of Schiff Base Formation.

Q2: Why is an acid catalyst often recommended?

A2: While the reaction can proceed without a catalyst, particularly with reactive aromatic amines, an acid catalyst significantly accelerates the rate-limiting dehydration step.[4][5] The acid protonates the hydroxyl group of the carbinolamine intermediate, making it a much better leaving group (H₂O vs. OH⁻). However, the pH must be carefully controlled; excessively low pH will protonate the starting amine, rendering it non-nucleophilic and stopping the initial addition step.[2] A few drops of a weak acid like glacial acetic acid are typically sufficient.[4]

Q3: What is the most critical factor for maximizing yield?

A3: The single most critical factor is the effective removal of water as it is formed.[3] Since the reaction is in equilibrium, the presence of water can easily drive the reaction backward via hydrolysis of the imine product.[2] This can be achieved chemically with dehydrating agents or physically through azeotropic distillation.

Q4: How do I monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method.[6] Spot the reaction mixture alongside the two starting materials on a TLC plate. The reaction is complete when the spots corresponding to the 4-methylbenzaldehyde and 4-phenoxyaniline have disappeared and a new, single spot for the product has appeared. A suitable mobile phase would be a non-polar/polar mixture like Hexane:Ethyl Acetate (e.g., 9:1 or 8:2 ratio).[1]

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the synthesis.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low or No Product Yield 1. Incomplete Reaction: The equilibrium is not sufficiently shifted towards the product. 2. Reactant Impurity: Aldehydes can oxidize to carboxylic acids upon storage. 3. Incorrect Stoichiometry: Molar ratios of reactants are not 1:1.1. Ensure Water Removal: If refluxing in a solvent like ethanol, add anhydrous MgSO₄ or molecular sieves. For higher boiling solvents like toluene or benzene, use a Dean-Stark apparatus to physically remove water. This is a direct application of Le Châtelier's principle. 2. Verify Reactant Purity: Use freshly opened or purified starting materials. 4-methylbenzaldehyde should be a clear liquid. 3. Recalculate and Re-weigh: Accurately weigh equimolar amounts of the aldehyde and amine.
Reaction Stalls or is Very Slow 1. Insufficient Temperature: The activation energy for the dehydration step is not being met. 2. Lack of Catalyst: The uncatalyzed reaction may be inherently slow.1. Increase Temperature: Heat the reaction mixture to reflux in a suitable solvent like ethanol or toluene.[4][7] 2. Add a Catalyst: Introduce a few drops of glacial acetic acid to the reaction mixture to catalyze the dehydration step.[4]
Product is an Oil or Difficult to Purify 1. Presence of Impurities: Unreacted starting materials or side products can prevent crystallization. 2. Incorrect Recrystallization Solvent: The chosen solvent may be too good or too poor at dissolving the product.1. Wash Crude Product: After initial filtration, wash the solid with a cold, non-polar solvent like hexane to remove residual aldehyde, followed by cold ethanol to remove unreacted amine. 2. Optimize Recrystallization: Ethanol is a common and effective solvent for recrystallizing N-benzylideneaniline derivatives.[6] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly. If it oils out, try a mixed solvent system like ethanol/water or ethyl acetate/hexane.
Product Decomposes After Isolation 1. Hydrolysis: The imine bond is susceptible to cleavage by atmospheric moisture, especially in the presence of trace acidity.1. Ensure Anhydrous Conditions: Dry the final product thoroughly in a vacuum oven. Store the purified compound in a sealed container, preferably in a desiccator, away from moisture.[3]

Experimental Protocols & Data

Protocol 1: Conventional Synthesis with Acid Catalysis

This robust method is widely applicable and provides high yields. It is based on established procedures for similar Schiff bases.[4][7]

Materials:

  • 4-methylbenzaldehyde (1.0 eq)

  • 4-phenoxyaniline (1.0 eq)

  • Absolute Ethanol (approx. 25 mL per 0.01 mol)

  • Glacial Acetic Acid (catalytic, 2-3 drops)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-phenoxyaniline (1.0 eq) in absolute ethanol.

  • To this stirring solution, add 4-methylbenzaldehyde (1.0 eq) followed by 2-3 drops of glacial acetic acid.

  • Heat the mixture to a gentle reflux (approx. 80°C) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Once complete, cool the flask to room temperature, then place it in an ice bath for 30 minutes to facilitate complete precipitation of the product.

  • Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from hot ethanol to yield N-(4-methylbenzylidene)-4-phenoxyaniline as a crystalline solid.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-phenoxyaniline in Ethanol B Add 4-methylbenzaldehyde & Acetic Acid A->B C Reflux for 2-4 hours B->C D Monitor by TLC C->D E Cool to RT, then Ice Bath D->E Reaction Complete F Vacuum Filtration E->F G Recrystallize from Ethanol F->G H Pure Product G->H

Caption: Workflow for conventional synthesis.

Protocol 2: Green Synthesis (Solvent-Free)

This environmentally friendly approach minimizes waste and can significantly reduce reaction time.[8]

Materials:

  • 4-methylbenzaldehyde (1.0 eq)

  • 4-phenoxyaniline (1.0 eq)

Procedure:

  • In a mortar and pestle, combine equimolar amounts of 4-methylbenzaldehyde and 4-phenoxyaniline.

  • Grind the two solids together vigorously at room temperature for 5-10 minutes. The mixture may become a paste or liquid before solidifying.

  • The formation of the product is often accompanied by the visible separation of water.

  • Monitor the reaction by TLC to confirm completion.

  • The resulting solid can be directly recrystallized from ethanol as described in Protocol 1 to achieve high purity.

Comparative Yield Data

The electronic nature of the substituents on both the aniline and benzaldehyde rings can influence the reaction rate and overall yield. Electron-donating groups on the aniline and electron-withdrawing groups on the aldehyde generally favor the reaction. The table below, adapted from data on similar derivatives, illustrates this trend.[1][9]

AldehydeAmineCatalystMethodTime (min)Yield (%)
BenzaldehydeAnilineKinnow Peel PowderSolvent-free385%[9]
4-MethylbenzaldehydeAnilineKinnow Peel PowderSolvent-free382%[9]
4-HydroxybenzaldehydeAnilineKinnow Peel PowderSolvent-free478%[9]
Benzaldehyde4-MethoxyanilineKinnow Peel PowderSolvent-free575%[9]

This data demonstrates the high efficiency of green, solvent-free methods and shows the slight modulation in yield based on substituent effects.

Characterization of N-(4-methylbenzylidene)-4-phenoxyaniline

To confirm the identity and purity of the synthesized product, the following spectral data are expected:

  • FT-IR (Fourier-Transform Infrared Spectroscopy): A strong characteristic absorption band for the imine (C=N) stretch is expected in the region of 1630-1615 cm⁻¹.[3] The disappearance of the C=O stretch from the aldehyde (around 1700 cm⁻¹) and the N-H stretches from the amine (around 3300-3400 cm⁻¹) will also confirm product formation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy):

    • A characteristic singlet for the azomethine proton (-CH=N-) is expected to appear downfield, typically in the range of δ 8.3-8.6 ppm.[4][10]

    • A singlet for the methyl group (-CH₃) protons will appear upfield, around δ 2.4 ppm.

    • A complex series of multiplets for the aromatic protons on the three phenyl rings will be observed between δ 6.9-7.9 ppm.[5]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance Spectroscopy):

    • The imine carbon (-C=N-) will show a characteristic signal in the δ 158-162 ppm region.

    • The methyl carbon (-CH₃) will appear around δ 21-22 ppm.

    • Multiple signals for the aromatic carbons will be present between δ 115-160 ppm.

  • Melting Point: The purified product should have a sharp melting point. For comparison, the closely related 4-phenoxy-N-(3,4-methylenedioxybenzylidene)-aniline has a melting point of 89-91°C.[10]

References

  • Shukla, M., Kulshrashtha, H., & Seth, D. S. (2017). Comparative study of the schiff bases by conventional and green method and antimicrobial activity.
  • IntechOpen. (2022). Overview of Schiff Bases. Available at: [Link]

  • Supplementary Data - The Royal Society of Chemistry. Available at: [Link]

  • PrepChem. (n.d.). (B) Preparation of 4-phenoxy-N-(3,4-methylenedioxybenzyl)-aniline. Available at: [Link]

  • Royal Society of Chemistry. (2014). Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa. Available at: [Link]

  • Abdullahi, S., & Na'aliya, J. (2018). Synthesis, Characterization and anti-Microbial Studies of Metal (II) Complexes with (E)-4-methoxy-N-(4-methoxybenzylidene ) aniline. IDOSR JOURNAL OF EXPERIMENTAL SCIENCES, 3(1), 11-27.
  • ResearchGate. (n.d.). Solvent-free synthesis of N-benzylidene-4-methoxyaniline. Available at: [Link]

  • ResearchGate. (2022). Schiff base reaction between benzaldehyde and aniline. Available at: [Link]

  • PubChem. (n.d.). N-(4-Methoxybenzylidene)-4-methoxyaniline. Available at: [Link]

  • SpectraBase. (n.d.). 4-Methylbenzylidene-4-methylaniline. Available at: [Link]

  • Aslan, G., & Aydin, L. (2020). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. ORGANIC AND BIOCHEMISTRY, 2(1), 1-13.
  • Verma, R., et al. (2022). Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. Scientific Reports, 12(1), 9636.
  • Verma, R., Lamba, N. P., Dandia, A., Srivastava, A., Modi, K., Chauhan, M. S., & Prasad, J. (2022). Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. Scientific reports, 12(1), 9636. Available at: [Link]

Sources

Purification and recrystallization techniques for isolating pure N-(4-methylbenzylidene)-4-phenoxyaniline

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-(4-methylbenzylidene)-4-phenoxyaniline

Welcome to the dedicated technical support guide for the purification and recrystallization of N-(4-methylbenzylidene)-4-phenoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the isolation of this Schiff base, ensuring high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for the recrystallization of N-(4-methylbenzylidene)-4-phenoxyaniline?

A1: Ethanol is widely reported as an effective solvent for recrystallizing Schiff bases (imines) due to its favorable solubility profile.[1][2] The ideal solvent should dissolve the compound completely at its boiling point but have low solubility at cooler temperatures, allowing for efficient crystal formation upon cooling.[3] While ethanol is a strong starting point, solubility tests with other polar protic solvents like methanol or isopropanol may be warranted depending on the specific impurity profile of your crude product.

Q2: My purified product has a wide melting point range. What does this indicate?

A2: A broad melting point range is a classic indicator of an impure substance. Pure crystalline solids typically have a sharp, narrow melting point range. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point.[4] If you observe this, a second recrystallization step is recommended, or you may need to consider an alternative purification technique like column chromatography to remove persistent impurities.[5][6]

Q3: What are the fundamental principles for achieving high-purity crystals?

A3: Successful recrystallization hinges on the principle of differential solubility.[7][8] The process involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound of interest is soluble, but the impurities are either highly soluble at all temperatures or insoluble. As the solution slowly cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution selectively, leaving the soluble impurities behind in the "mother liquor".[4][8] Any insoluble impurities should be removed by hot filtration before cooling.

Q4: How can I confirm the identity and purity of my final crystalline product?

A4: A multi-faceted approach is best. After drying the crystals, determine the melting point; a sharp range close to the literature value suggests high purity. Further characterization using spectroscopic methods is essential for confirming the chemical identity. Techniques such as ¹H NMR will confirm the structure by showing characteristic signals for the imine proton (-CH=N-) and aromatic protons, while FTIR spectroscopy will show the characteristic C=N imine stretch.[9][10] Thin-layer chromatography (TLC) can also be used to compare the purified product against the crude material and starting reactants.[9]

Troubleshooting Guide: Common Recrystallization Issues

This guide addresses specific problems that may arise during the purification of N-(4-methylbenzylidene)-4-phenoxyaniline.

Problem 1: No Crystals Form Upon Cooling

Causality: This is one of the most common issues and typically points to one of two scenarios: either too much solvent was used, or the solution has become supersaturated.[7][11]

  • Scenario A: Excessive Solvent Use

    • Explanation: If too much solvent is added, the solution may not become saturated enough for crystallization to occur, even at low temperatures.[7][8][11] A significant portion of your product will remain dissolved.

    • Solution:

      • Gently heat the solution in a fume hood to evaporate a portion of the solvent.

      • Allow the concentrated solution to cool slowly again.

      • Monitor for crystal formation. Repeat if necessary, but avoid boiling off too much solvent, which can cause the product to "crash out" as a precipitate rather than forming pure crystals.[4]

  • Scenario B: Supersaturation

    • Explanation: Sometimes, even when the solution is saturated, the crystals need a nucleation site to begin forming. This state is known as supersaturation.[7][11]

    • Solutions (Inducing Crystallization):

      • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask just below the solvent line. The microscopic scratches on the glass provide a rough surface that can initiate crystal growth.[7]

      • Seeding: If available, add a tiny "seed" crystal of the pure compound to the cooled solution. This provides a template for further crystallization.[7][12]

      • Extended Cooling: Place the flask in an ice-water bath to further decrease the compound's solubility, which can often trigger crystallization.[13]

Problem 2: The Product Separates as an Oil ("Oiling Out")

Causality: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling instead of forming crystals.[11][13] This often happens if the boiling point of the solvent is higher than the melting point of the impure compound or if the solution cools too rapidly.[11]

  • Explanation: The melting point of a solid is depressed by the presence of impurities. If the solution becomes saturated at a temperature that is above the melting point of your impure compound, the compound will separate as a liquid (an oil) rather than a solid crystal.

  • Solutions:

    • Reheat and Add More Solvent: Heat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation temperature.[11][12]

    • Ensure Slow Cooling: Rapid cooling is a major cause of oiling out.[4] Allow the flask to cool to room temperature slowly on a benchtop, insulated by a few paper towels or a cork ring, before moving it to an ice bath.[11] This allows the solution to remain above the compound's melting point until well-formed crystals can nucleate.

    • Consider a Lower-Boiling Solvent: If the problem persists, your chosen solvent's boiling point may be too high. Re-evaluate your solvent choice based on the compound's properties.

Problem 3: Very Low Yield of Recovered Product

Causality: A low yield can result from several procedural errors, including using too much solvent, filtering the solution while it's too cold, or not allowing sufficient time for crystallization.[4][12]

  • Explanation: Any amount of product that remains dissolved in the mother liquor at the time of filtration will be lost. This can be due to using a large excess of solvent or not cooling the solution sufficiently to minimize solubility.[8] Product can also be lost if it crystallizes prematurely in the filter funnel during hot filtration.[4]

  • Solutions:

    • Use the Minimum Solvent: During the initial dissolving step, add the hot solvent in small portions until the solid just dissolves. This minimizes the amount of product that can remain in solution upon cooling.

    • Keep Funnel and Glassware Hot: During hot filtration (to remove insoluble impurities), pre-heat the filter funnel and receiving flask with hot solvent or by placing them under a heat lamp to prevent the product from crystallizing prematurely.

    • Maximize Cooling Time: After slow cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the solid from the solution.[13]

Visual Workflow and Troubleshooting Diagrams

G Purification & Recrystallization Workflow cluster_prep Preparation cluster_purify Purification cluster_final Isolation & Analysis crude Crude N-(4-methylbenzylidene) -4-phenoxyaniline dissolve Dissolve in Minimum Hot Ethanol crude->dissolve Heat hot_filter Hot Gravity Filtration (if insoluble impurities exist) dissolve->hot_filter cool Slow Cooling to RT, then Ice Bath hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash Crystals with Cold Ethanol vac_filter->wash mother_liquor Mother Liquor (contains soluble impurities) vac_filter->mother_liquor Discard dry Dry Crystals (Vacuum Oven) wash->dry analyze Purity & Identity Analysis (MP, NMR, FTIR) dry->analyze pure_product Pure Crystalline Product analyze->pure_product

Caption: Experimental workflow for the purification of N-(4-methylbenzylidene)-4-phenoxyaniline.

G Recrystallization Troubleshooting start Solution Cooled q1 Crystals Formed? start->q1 proceed Proceed to Vacuum Filtration q1->proceed Yes q2 Oiled Out? q1->q2 No oil_out_sol 1. Reheat solution 2. Add more solvent 3. Cool SLOWLY q2->oil_out_sol Yes no_xtal_sol Supersaturated or Too Dilute q2->no_xtal_sol No oil_out_sol->start Retry induce Induce Crystallization: - Scratch flask wall - Add seed crystal no_xtal_sol->induce concentrate Concentrate Solution: - Boil off some solvent no_xtal_sol->concentrate induce->start Re-cool concentrate->start Re-cool

Caption: Decision tree for troubleshooting common recrystallization problems.

Quantitative Data Summary

ParameterRecommended Value/SolventRationale & Notes
Primary Solvent Ethanol (EtOH)Good solubility curve for many Schiff bases; dissolves product when hot, poor solubility when cold.[1][2]
Solvent Volume ~10-20 mL per gram of crude productThis is an estimate. The guiding principle is to use the minimum amount of hot solvent required to fully dissolve the solid.[14]
Cooling Protocol 1. Slow cool to RT (~20-30 min) 2. Ice bath (~15-20 min)Slow initial cooling promotes the formation of large, pure crystals.[11] Subsequent ice bath cooling maximizes yield by further reducing solubility.[13]
Purity Check Melting Point (MP)A pure product should have a sharp melting point. Impurities cause depression and broadening of the MP range.[4]
Expected Yield > 80%Yield is highly dependent on the purity of the crude material and technique. Significant loss can occur if too much solvent is used.[7][8]

Detailed Experimental Protocol: Recrystallization

Objective: To purify crude N-(4-methylbenzylidene)-4-phenoxyaniline using a single-solvent recrystallization method.

Materials:

  • Crude N-(4-methylbenzylidene)-4-phenoxyaniline

  • Ethanol (Reagent Grade)

  • Erlenmeyer flasks (x2)

  • Hot plate

  • Stemless funnel and fluted filter paper

  • Büchner funnel and vacuum flask

  • Glass stirring rod

  • Ice bath

Methodology:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. In a separate flask, heat the ethanol on a hot plate to a gentle boil. Add the hot ethanol to the crude solid in small portions, swirling after each addition, until the solid just dissolves completely. Avoid adding a large excess of solvent.[14]

  • Hot Filtration (Optional): If any insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper. This step must be done quickly to prevent premature crystallization in the funnel.[4]

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and set it aside on a non-conductive surface (like a cork ring) to cool slowly to room temperature. Do not disturb the flask during this period. Crystal formation should begin as the solution cools.[4]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 15 minutes to ensure maximum precipitation of the product.[13]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: While the crystals are still in the funnel, wash them with a small amount of ice-cold ethanol to rinse away any residual mother liquor containing soluble impurities.[14]

  • Drying: Transfer the crystals to a watch glass and dry them thoroughly, preferably in a vacuum oven, to remove all traces of solvent.

  • Analysis: Determine the mass and melting point of the dried crystals. Confirm the structure and purity using appropriate analytical techniques (NMR, FTIR, etc.).

References

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • Wade, L. G. (n.d.). recrystallization.pdf. University of Colorado Boulder. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. [Link]

  • Wang, Z., et al. (2025, November 7). Solvent recrystallization route to rapid synthesis of Schiff base polymers. ScienceDirect. [Link]

  • ResearchGate. (n.d.). Recrystallization. [Link]

  • NextSDS. (n.d.). N-(4-METHYLBENZYLIDENE)-4-PHENOXYANILINE — Chemical Substance Information. [Link]

  • Graumann, W., & Feulgen, R. (n.d.). A Simple Procedure for Crystallization of the Schiff Reagent. PubMed. [Link]

  • Li, Y. (n.d.). Crystallization and Characterization of a New Fluorescent Molecule Based on Schiff Base. Scientific Research Publishing. [Link]

  • Sundge, S., & Vibhute, Y. (2016). Solvent-free, environmentally benign synthesis of some imines and antioxidant activity. Journal of Chemical and Pharmaceutical Research. [Link]

  • Chemsrc. (2025, August 20). 4-Phenoxyaniline | CAS#:139-59-3. [Link]

  • LookChem. (n.d.). N-(4-Methoxybenzylidene)-4-methoxyaniline. [Link]

  • ResearchGate. (n.d.). Solvent-free synthesis of N-benzylidene-4-methoxyaniline. [Link]

  • Suzuki, S., et al. (2019). Perfect Solvent- and Catalyst-Free Syntheses of Imine Derivatives Using the Pressure Reduction Technique. Scirp.org. [Link]

  • PubChem. (n.d.). N-(4-Methoxybenzylidene)-4-methoxyaniline. [Link]

  • Evans, A. M., et al. (n.d.). Solvothermal depolymerization and recrystallization of imine-linked two-dimensional covalent organic frameworks. PMC. [Link]

  • Siddiqui, H. L., et al. (2024, June 24). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. ACS Omega. [Link]

  • Prime Scholars. (n.d.). Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex. [Link]

  • PrepChem.com. (n.d.). (B) Preparation of 4-phenoxy-N-(3,4-methylenedioxybenzyl)-aniline. [Link]

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • NIST. (n.d.). 4-Methylbenzylidene-4-methylaniline. [Link]

  • Jian, F. F., et al. (n.d.). N-(4-Chlorobenzylidene)-4-methoxyaniline. PMC. [Link]

  • Organic Syntheses Procedure. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. [Link]

  • ResearchGate. (2014, June 25). What is best solvent for imine formation (Schiff synthesis, SN2 type reaction)?. [Link]

  • Physics & Maths Tutor. (n.d.). Organic Synthesis Organic Practical techniques. [Link]

  • NextSDS. (n.d.). N-BENZYLIDENE-4-PHENOXYANILINE — Chemical Substance Information. [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • Demers, F. X., & Fink, T. R. (1960). Process for purification of 4, 4'-methylenedianiline.

Sources

Technical Support Center: Optimizing Coordination of N-(4-methylbenzylidene)-4-phenoxyaniline with Transition Metals

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Schiff base ligand N-(4-methylbenzylidene)-4-phenoxyaniline. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the synthesis and characterization of its transition metal complexes. Our goal is to enhance your experimental success by explaining the causality behind procedural choices, ensuring you can improve coordination efficiency and obtain high-purity materials for your research.

Frequently Asked Questions (FAQs)

Q1: What is N-(4-methylbenzylidene)-4-phenoxyaniline and why is it a compelling ligand for coordination chemistry?

N-(4-methylbenzylidene)-4-phenoxyaniline is a Schiff base ligand, a class of compounds known for their synthetic accessibility and versatility.[1][2] Its structure features an azomethine or imine group (-C=N-), which is crucial for its function. The nitrogen atom in this group possesses a lone pair of electrons, making it an excellent Lewis base capable of donating electron density to a Lewis acidic transition metal center to form a coordinate covalent bond.[3][4] The stability of aromatic Schiff bases like this one, due to conjugation, makes them reliable ligands in a variety of applications, from catalysis to materials science and the development of bioactive compounds.[1][4][5]

Q2: Which transition metals are most suitable for forming complexes with this ligand?

This ligand is effective in forming stable complexes with a wide range of d-block transition metals.[5] The most commonly and successfully used metals include, but are not limited to:

  • Copper (Cu²⁺)

  • Nickel (Ni²⁺)

  • Cobalt (Co²⁺)

  • Zinc (Zn²⁺)

  • Manganese (Mn²⁺)

The choice of metal is dictated by the desired properties of the final complex, such as its geometry, magnetic behavior, catalytic activity, or biological function.[6] For instance, Cu(II) complexes are often studied for their potent biological activities, while Ni(II) can adopt various coordination geometries.[7][8]

Q3: What are the typical starting reaction conditions for synthesizing these metal complexes?

A general starting point for the synthesis involves reacting the Schiff base ligand with a metal salt (commonly a chloride or acetate salt) in a 2:1 ligand-to-metal molar ratio.[9][10]

  • Solvents: Alcohols, particularly methanol and ethanol, are the most common solvents. They are effective at dissolving both the ligand and many transition metal salts.[6][9]

  • Temperature: The reaction is often performed under reflux to ensure it reaches completion.[9][11]

  • Reaction Time: A typical reaction time is between 2 to 4 hours, though this should be optimized by monitoring the reaction, for example, by thin-layer chromatography (TLC).[11][12]

Q4: How can I confirm that the Schiff base ligand has successfully coordinated to the metal ion?

Confirmation of coordination is achieved by comparing the spectroscopic data of the free ligand with that of the purified metal complex. The key techniques are:

  • FT-IR Spectroscopy: Look for a shift in the stretching frequency of the azomethine group (ν(C=N)). This band typically appears around 1600-1650 cm⁻¹ in the free ligand and shifts to a lower or higher frequency upon coordination, indicating a change in the electron density of the bond.[12]

  • UV-Vis Spectroscopy: The formation of a complex with a transition metal often results in new electronic absorption bands in the visible region. These can be attributed to d-d transitions within the metal's d-orbitals or to ligand-to-metal charge transfer (LMCT) bands.[12]

  • ¹H NMR Spectroscopy: For diamagnetic complexes (e.g., Zn²⁺), you can expect to see a shift in the chemical environment of the ligand's protons, particularly the imine proton (-CH=N-), upon coordination. For paramagnetic complexes (e.g., Cu²⁺, Co²⁺), the signals will be significantly broadened, which itself is an indicator of the metal's presence.

Troubleshooting Guides: From Synthesis to Characterization

This section addresses specific, common problems encountered during experimental work. Each guide provides a systematic approach to diagnosing and solving the issue.

Guide 1: Low or No Product Yield

Q: I followed a standard protocol, but my reaction yield is consistently low or I'm recovering only starting materials. What factors should I investigate?

A: Low yield is one of the most common experimental hurdles. It typically points to sub-optimal reaction conditions or issues with reagent purity. A systematic approach is key to identifying the root cause.

Causality Analysis & Solutions:

  • Sub-Optimal pH: Schiff base formation and its coordination are often pH-sensitive. The initial condensation reaction to form the ligand is typically catalyzed by a small amount of acid (e.g., a drop of acetic acid) to facilitate the dehydration step.[11][12] However, during complexation, the pH can influence the stability of the complex.

    • Solution: If synthesizing the ligand in situ with the metal, add a catalytic amount of acetic acid. If using the pre-synthesized ligand, ensure the reaction medium is neutral to slightly basic, as highly acidic conditions can cause the ligand to hydrolyze back to its constituent aldehyde and amine.[12]

  • Incorrect Solvent Choice: The solubility of the reactants and the forming complex is critical. If the complex is highly insoluble in the reaction solvent, it may precipitate prematurely, trapping unreacted starting materials and halting the reaction.[6]

    • Solution: While methanol and ethanol are standard, consider a solvent system where the complex has moderate solubility at the reaction temperature. For less soluble species, solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) may be necessary, although they can be more difficult to remove.[6]

  • Insufficient Reaction Time or Temperature: Coordination reactions may not be instantaneous and can require thermal energy to overcome activation barriers.

    • Solution: Increase the reflux time and monitor the reaction's progress every hour using TLC. A modest increase in temperature, if possible, can also improve the reaction rate.[6]

  • Purity of Reagents: This is a frequently overlooked cause.

    • Ligand Purity: Ensure your N-(4-methylbenzylidene)-4-phenoxyaniline is pure. Recrystallize it if necessary before use.

    • Metal Salt Hydration: Many transition metal salts are hydrates (e.g., CuCl₂·2H₂O). The water of hydration must be accounted for when calculating molar equivalents to ensure the correct stoichiometry. Failure to do so will result in an incorrect ligand-to-metal ratio.[6]

  • Atmosphere Sensitivity: Some transition metals are sensitive to air oxidation.

    • Solution: For metals like Cobalt(II), which can readily oxidize to Cobalt(III), conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the formation of unwanted side products.[6]

Workflow for Optimizing Synthesis Yield

G cluster_start Reactants & Setup cluster_reaction Reaction Conditions cluster_analysis Analysis & Optimization start 1. Prepare Ligand & Metal Salt Solution reagents 2. Verify Reagent Purity (Account for Hydrates) start->reagents react 3. Combine Reactants in Solvent (e.g., Ethanol) reagents->react reflux 4. Reflux for 2-4 hours react->reflux monitor 5. Monitor by TLC reflux->monitor yield_check 6. Is Yield > 80%? monitor->yield_check optimize Troubleshoot: - Adjust Solvent - Vary Temp/Time - Check pH - Use Inert Gas yield_check->optimize No success 7. Proceed to Isolation & Purification yield_check->success Yes optimize->react Iterate

Caption: Workflow for Synthesis and Yield Optimization.

Guide 2: Product Decomposes or is Difficult to Purify

Q: I managed to get a precipitate, but it seems to decompose upon purification, or it's an intractable oil. What are the best practices for purification?

A: Product instability and purification difficulties often stem from the same root cause: hydrolysis of the imine bond. Schiff bases can be sensitive to water, especially under acidic or heated conditions.[12][13]

Causality Analysis & Solutions:

  • Hydrolysis: The C=N bond is susceptible to cleavage by water, which reverts the ligand to 4-phenoxyaniline and 4-methylbenzaldehyde. This is the most common decomposition pathway.

    • Solution: Use anhydrous (dry) solvents for both the reaction and the purification steps. When performing column chromatography, consider using neutral alumina instead of the more acidic silica gel to avoid acid-catalyzed hydrolysis. Store the final product in a desiccator to protect it from atmospheric moisture.[12][13]

  • Thermal Instability: Some coordination complexes have limited thermal stability and can decompose at high temperatures.

    • Solution: When removing solvent with a rotary evaporator, use a moderate temperature water bath. For recrystallization, avoid prolonged boiling; dissolve the solid in the minimum amount of hot solvent and then allow it to cool slowly.[12]

  • Difficulty with Crystallization: If your product precipitates as an oil or refuses to crystallize, it may be due to residual impurities or an inappropriate choice of solvent.

    • Solution:

      • Solvent System: Recrystallization is the most effective purification method.[13] The ideal solvent is one in which your complex is highly soluble when hot but poorly soluble when cold. Common choices include ethanol, methanol, or mixed solvent systems like DMF/Methanol or Chloroform/Hexane.[12]

      • Trituration: If an oil forms, try cooling it in an ice bath and scratching the side of the flask with a glass rod to induce crystallization. Alternatively, you can "triturate" the oil by stirring it vigorously with a non-polar solvent like hexane or petroleum ether, which can sometimes solidify the product by washing away impurities.[12]

Detailed Protocol: Recrystallization of a Transition Metal Complex

  • Solvent Selection: Test the solubility of a small sample of your crude product in various solvents (e.g., ethanol, methanol, acetonitrile) to find a suitable one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process. For further crystal growth, you can then place the flask in a refrigerator or ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a mild temperature or in a desiccator.

Troubleshooting Impurities with Characterization Data

G cluster_ir FT-IR Analysis cluster_nmr ¹H NMR Analysis (Diamagnetic Complexes) cluster_ea Elemental Analysis (C,H,N) start Analyze Purified Complex (FT-IR, NMR, Elemental) ir_check Broad peak at ~3400 cm⁻¹? start->ir_check nmr_check Signals from free ligand present? start->nmr_check ea_check Experimental values match theory? start->ea_check ir_yes Indicates O-H stretch. Likely coordinated H₂O or solvent (EtOH/MeOH). Dry rigorously under vacuum. ir_check->ir_yes Yes ir_no No unexpected O-H. ir_check->ir_no No nmr_yes Incomplete reaction or decomposition. Re-purify via recrystallization. Re-run reaction with optimized conditions. nmr_check->nmr_yes Yes nmr_no Clean spectrum. nmr_check->nmr_no No ea_no Mismatch suggests impurities or incorrect structural assignment (e.g., unexpected number of ligands or solvent molecules). ea_check->ea_no No ea_yes Purity confirmed. ea_check->ea_yes Yes

Sources

Validation & Comparative

A Comparative Analysis of the Antimicrobial Efficacy of N-(4-methylbenzylidene)-4-phenoxyaniline Versus Standard Antibiotics

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

In the global effort to combat the escalating threat of antimicrobial resistance, the exploration of novel chemical entities with potent antimicrobial activity is of paramount importance. Among these, Schiff bases, a class of organic compounds characterized by an azomethine group (-CH=N-), have emerged as a promising scaffold for the development of new therapeutic agents.[1] This guide provides a comprehensive, in-depth comparison of the potential antimicrobial efficacy of a specific Schiff base, N-(4-methylbenzylidene)-4-phenoxyaniline, against established standard antibiotics.

This document is designed for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data from structurally related compounds and established methodologies. While direct experimental data for N-(4-methylbenzylidene)-4-phenoxyaniline is not extensively available in the current literature, this guide will leverage data from closely related N-benzylideneaniline derivatives to provide a scientifically grounded comparative assessment. This approach allows for an informed estimation of its potential efficacy and highlights the necessity for further targeted research.

The Challenge of Antimicrobial Resistance and the Promise of Schiff Bases

The diminishing efficacy of conventional antibiotics due to the rapid evolution of resistant pathogens presents a formidable challenge to global health. This has catalyzed the search for new antimicrobial agents with novel mechanisms of action.[1] N-Benzylideneaniline derivatives have demonstrated significant in vitro antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria.[1] The antimicrobial potential of these compounds is often modulated by the nature and position of substituent groups on the aniline and benzylidene rings.[1] It is hypothesized that their mechanism of action may involve pathways such as the chelation of essential metal ions and the disruption of critical enzymatic processes within the bacterial cell.[1]

Experimental Methodologies: A Framework for Antimicrobial Efficacy Evaluation

To ensure scientific rigor and reproducibility, the evaluation of any new antimicrobial agent must adhere to standardized and validated experimental protocols. The methodologies outlined below are based on guidelines from internationally recognized bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

Protocol:

  • Preparation of Antimicrobial Solutions: A stock solution of the test compound (N-(4-methylbenzylidene)-4-phenoxyaniline) and standard antibiotics are prepared in a suitable solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Escherichia coli, Staphylococcus aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate, containing a specific concentration of the antimicrobial agent, is inoculated with the standardized bacterial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: Following incubation, the MIC is visually determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (i.e., no bacterial growth).[1]

Experimental Workflow for MIC Determination

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Antimicrobial Solutions serial_dilution Perform Serial Dilutions in Microtiter Plate prep_compound->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plates (37°C, 18-24h) inoculate->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic

Caption: A generalized workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Determination of Minimum Bactericidal Concentration (MBC)

The minimum bactericidal concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Subculturing from MIC Assay: Following the determination of the MIC, a small aliquot (e.g., 10 µL) from the wells showing no visible growth in the MIC assay is subcultured onto an appropriate antibiotic-free agar medium.

  • Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any surviving bacteria.

  • MBC Determination: The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Comparative Efficacy: N-(4-methylbenzylidene)-4-phenoxyaniline Derivatives vs. Standard Antibiotics

The following tables present a comparative summary of the antimicrobial efficacy of various N-benzylideneaniline derivatives (as surrogates for N-(4-methylbenzylidene)-4-phenoxyaniline) and standard antibiotics against common Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. It is important to note that direct comparison of MIC values across different studies should be approached with caution due to potential variations in experimental conditions.[1]

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
Compound/AntibioticStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
Schiff Base Derivatives
N-benzylideneaniline derivative 162.5[2][3]62.5[2][3]
N-benzylideneaniline derivative 20.5[4][5]≥64[4][5]
N-benzylideneaniline derivative 331.2[6]7.8[6]
Standard Antibiotics
Ciprofloxacin0.5[7]0.016[8]
Penicillin G≤0.06 - 1.0[9]>32[10]
Ceftriaxone16[11][12]1.0[11][12]
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
Compound/AntibioticStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
Schiff Base Derivatives
N-benzylideneaniline derivative 1125[2][3]125[2][3]
Standard Antibiotics
Ciprofloxacin1.0[7]0.016[8]
Penicillin G--
Ceftriaxone--

Potential Mechanism of Action: A Hypothetical Model

While the precise mechanism of action for N-(4-methylbenzylidene)-4-phenoxyaniline is yet to be fully elucidated, the antimicrobial activity of Schiff bases is generally attributed to the presence of the azomethine group.[13] One proposed mechanism involves the interference with essential bacterial enzymes.

Hypothetical Signaling Pathway Inhibition by a Schiff Base

Caption: A hypothetical model illustrating the potential mechanism of action where the Schiff base inhibits an essential bacterial enzyme, leading to the blockage of a vital metabolic pathway.

Discussion and Future Directions

The comparative data, although based on structurally similar compounds, suggests that N-benzylideneaniline derivatives can exhibit significant antimicrobial activity. Some derivatives show promising efficacy, particularly against Gram-positive bacteria, with MIC values comparable to or even lower than some standard antibiotics.[4][5] However, the activity against Gram-negative bacteria appears to be more variable, with some derivatives showing limited efficacy.[4][5]

The presence of specific substituent groups on the aromatic rings of the Schiff base structure is known to significantly influence their biological activity.[1] Therefore, the methyl and phenoxy groups in N-(4-methylbenzylidene)-4-phenoxyaniline are expected to play a crucial role in its antimicrobial profile. Further research involving the direct synthesis and comprehensive antimicrobial evaluation of N-(4-methylbenzylidene)-4-phenoxyaniline is imperative to ascertain its true potential as a therapeutic agent.

Future studies should focus on:

  • Synthesis and Characterization: The unambiguous synthesis and thorough spectroscopic characterization of N-(4-methylbenzylidene)-4-phenoxyaniline.

  • Comprehensive Antimicrobial Screening: Determination of MIC and MBC values against a broad panel of clinically relevant bacterial and fungal pathogens, including multidrug-resistant strains.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and mechanisms by which this compound exerts its antimicrobial effects.

  • Toxicity and Pharmacokinetic Profiling: Assessment of its cytotoxicity against mammalian cell lines and its pharmacokinetic properties to evaluate its potential for in vivo applications.

References

  • Al-kadmy, I. M. S., Ali, A. N. M., & Al-jassani, M. J. (2018). Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides. Journal of Global Pharma Technology, 10(09), 110-117.
  • Wang, F., et al. (2019). N-Benzylanilines as Fatty Acid Synthesis Inhibitors against Biofilm-related Methicillin-resistant Staphylococcus aureus. ACS Medicinal Chemistry Letters, 10(4), 518-523.
  • Anbarasu, K., & Samidurai, A. (2015). Anti Bacterial and Anti Fungal Activity of Benzylidene Aniline.
  • Calistru, A. I., et al. (2022). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 27(3), 993.
  • Wang, F., et al. (2019). N-Benzylanilines as Fatty Acid Synthesis Inhibitors against Biofilm-related Methicillin-resistant Staphylococcus aureus.
  • Thirunarayanan, G., et al. (2016). Synthesis and pharmacological evaluation of some benzylidene-4-nitroanilines. Ovidius University Annals of Chemistry, 27(1), 28-33.
  • Pawar, S. D., et al. (2018).
  • Fusté, E., et al. (2001). Activity of levofloxacin and ciprofloxacin against urinary pathogens. Journal of Antimicrobial Chemotherapy, 47(6), 843-846.
  • Firsov, A. A., et al. (1998). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial agents and chemotherapy, 42(11), 2848-2852.
  • Khan, M. A., et al. (2024). Comparison of In-vitro Minimum Inhibitory Concentrations of the Commercially Available Local and Multinational Brands of Ceftriaxone and Ciprofloxacin in Pakistan. Biomedical Journal of Scientific & Technical Research, 57(3), 54345-54350.
  • Khan, M. A., et al. (2024). Comparison of In-vitro Minimum Inhibitory Concentrations of the Commercially Available Local and Multinational Brands of Ceftriaxone and Ciprofloxacin.
  • Bunu, S. J., et al. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives.
  • Bunu, S. J., et al. (2024).
  • Kumar, S., et al. (2025). Synthesis and Antimicrobial Activity of Some Schiff Base. Juniper Publishers.
  • Adetunji, C. O., et al. (2019). MIC and MBC values of different concentrations of gentamicin, penicillin G, and fluconazole Against S. aureus, E. coli O157H:H7, and C. albicans.
  • Junaid, K., et al. (2015). Ceftriaxone brands Minimum inhibitory concentration Escherichia coli ; ATCC: 6633, Staphylococcus epidermidis ; ATCC: 12228, Staphylococcus aureus ; ATCC: 29737 and Pseudomonas aeruginosa ; ATCC: 25619; µg/ml (microgram per millileter).
  • El-Gohary, N. S., & Shaaban, M. I. (2020). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. PloS one, 15(10), e0240971.
  • Food and Drug Administration. (2004). Microbiology Review(s). Available from: [Link]

  • Pádár, Z., et al. (2021). Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100.
  • Khan, A. U., et al. (2014). Sensitivity pattern of ceftriaxone against different clinical isolates. Pakistan journal of pharmaceutical sciences, 27(5), 1331-1335.
  • Barry, A. L., et al. (1985). Minimum Inhibitory and Bactericidal Concentrations of 44 Antimicrobial Agents Against Three Standard Control Strains in Broth with and. Antimicrobial Agents and Chemotherapy, 28(6), 1050-1052.
  • EUCAST. (2026). MIC and Zone diameter distributions. Available from: [Link]

  • Olagoke, O., et al. (2017). Profile of MIC and MBC of penicillin for Escherichia coli isolates.
  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Available from: [Link]

  • Rehman, S., et al. (2024). Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria. Scientific Reports, 14(1), 1-12.
  • Krömker, V., et al. (2025). Retrospective Analysis of Penicillin G Minimum Inhibitory Concentration for Gram-Positive Isolates of Non-Severe Clinical Mastitis. Antibiotics, 14(1), 29.
  • ResearchGate. Average MIC values (µM), among different antibiotic classes, obtained against E. coli. Bars indicate the standard deviation. Available from: [Link]

  • ResearchGate. MIC values of different material against S. aureus and E. coli. "-"... Available from: [Link]

  • Kumar, P., et al. (2013). Antimicrobial evaluation of 4-methylsulfanyl benzylidene/3-hydroxy benzylidene hydrazides and QSAR studies. Semantic Scholar.
  • Suzana, S., et al. (2017). Synthesis, Molecular Docking and Antimicrobial of N'-Benzylidene-4-hydroxybenzohydrazide and N'-(4-Methoxybenzylidene).
  • Lakshmanan, K., et al. (2014). (E)-N-substitutedbenzylidene-4-methoxyanilines as insect antifeedants. Der Pharma Chemica, 6(5), 334-340.
  • Chemistry: An Indian Journal. (2004). Synthesis And Antimicrobial Activity Of N-{4-[3-(4-Chlorophenyl)-Ethylene Oxide-Carbonyl]-Phenyl}. CAIJ, 1(5).
  • Jian, F. F., et al. (2007). N-[4-(Dimethylamino)benzylidene]-4-ethoxyaniline. Acta Crystallographica Section E: Structure Reports Online, 64(1), o51.
  • ECHA. N-(4-METHYLBENZYLIDENE)-4-PHENOXYANILINE — Chemical Substance Information. Available from: [Link]

  • Wujec, M., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. International Journal of Molecular Sciences, 24(18), 13854.
  • Lakshmanan, K., et al. (2014). (E)-N-Substitutedbenzylidene-4-Methoxyanilines as Insect Antifeedants.

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Comprehensive Validation Guide: N-(4-methylbenzylidene)-4-phenoxyaniline Docking Scores vs. In Vitro IC50 Data

Author: BenchChem Technical Support Team. Date: April 2026

As computational drug discovery accelerates, the gap between in silico docking predictions and in vitro enzymatic reality remains a critical bottleneck. For researchers developing targeted therapeutics—particularly in the realm of neurodegenerative diseases—validating molecular docking scores with robust experimental data is non-negotiable.

This guide provides an objective, step-by-step framework for validating the docking scores of N-(4-methylbenzylidene)-4-phenoxyaniline —a representative diaryl Schiff base—against experimental IC50 data. Because Schiff bases containing phenoxy and benzylidene moieties are extensively profiled as dual-binding inhibitors of [1], we will use AChE inhibition as our comparative validation model.

Part 1: Theoretical Framework & In Silico Profiling

To move beyond simply generating a docking score, a Senior Application Scientist must understand the causality of the interaction. Acetylcholinesterase (AChE) features a narrow, 20 Å deep gorge with two distinct binding sites: the Catalytic Anionic Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) at the entrance.

The rationale for evaluating N-(4-methylbenzylidene)-4-phenoxyaniline lies in its molecular geometry. The molecule is designed to act as a "molecular bridge":

  • The 4-phenoxyaniline moiety is hypothesized to engage in π−π stacking with Trp286 in the PAS.

  • The 4-methylbenzylidene moiety penetrates the gorge to interact hydrophobically with Trp84 in the CAS.

In Silico Workflow: Generating the Docking Score

A self-validating docking protocol requires strict parameter control to ensure the predicted ΔG (kcal/mol) accurately reflects thermodynamic reality.

  • Protein Preparation: Obtain the crystal structure of AChE complexed with a known inhibitor (e.g., PDB ID: 4EY7). Remove water molecules (except those bridging key interactions), add polar hydrogens, and assign Gasteiger charges.

  • Ligand Preparation: Generate the 3D conformation of N-(4-methylbenzylidene)-4-phenoxyaniline. Minimize the energy using an OPLS3 or MMFF94 force field to ensure the imine bond (C=N) is in its most stable E-configuration [2].

  • Grid Generation: Define a bounding box (approx. 25 × 25 × 25 Å) centered on the gorge to encompass both the CAS and PAS, allowing the algorithm to sample extended conformations.

  • Scoring: Execute the docking run (e.g., using AutoDock Vina or Glide XP). Extract the lowest-energy pose.

G AChE Acetylcholinesterase (AChE) CAS Catalytic Anionic Site (CAS) AChE->CAS contains PAS Peripheral Anionic Site (PAS) AChE->PAS contains Products Choline + Acetate CAS->Products hydrolysis Inhibitor N-(4-methylbenzylidene)- 4-phenoxyaniline Inhibitor->CAS Methylbenzylidene blocks Inhibitor->PAS Phenoxyaniline blocks Substrate Acetylcholine Inhibitor->Substrate Competitive Inhibition Substrate->CAS binds (Normal)

Dual-site binding mechanism of N-(4-methylbenzylidene)-4-phenoxyaniline within AChE.

Part 2: In Vitro Experimental Validation

To establish trustworthiness, in silico data must be challenged by in vitro kinetics. The standard for AChE inhibition is the Modified Ellman’s Assay . This protocol is designed as a self-validating system; it incorporates specific blanks to eliminate false positives caused by the inherent absorbance of highly conjugated Schiff bases.

Step 1: Chemical Synthesis of the Ligand

Before assaying, the compound must be synthesized and purified to >95% to prevent trace impurities from skewing the IC50 [3].

  • Dissolve equimolar amounts (10 mmol) of 4-methylbenzaldehyde and 4-phenoxyaniline in 30 mL of absolute ethanol.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture at 80°C for 4–6 hours, monitoring via TLC (Hexane:EtOAc 7:3).

  • Cool to room temperature, filter the resulting precipitate, and recrystallize from hot ethanol to yield pure N-(4-methylbenzylidene)-4-phenoxyaniline.

Step 2: The Modified Ellman’s Assay Protocol
  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare 0.01 M DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) and 0.075 M ATCI (acetylthiocholine iodide) in the buffer.

  • Incubation: In a 96-well microplate, add 140 µL of buffer, 20 µL of AChE enzyme (0.28 U/mL), and 20 µL of the synthesized inhibitor (dissolved in DMSO, serially diluted from 100 µM to 0.1 µM). Incubate at 25°C for 15 minutes.

  • Initiation: Add 10 µL of DTNB and 10 µL of ATCI to initiate the reaction.

  • Self-Validating Controls:

    • Substrate Blank: Buffer + ATCI + DTNB (accounts for non-enzymatic hydrolysis).

    • Compound Blank: Buffer + Inhibitor + DTNB (accounts for the yellow color of the Schiff base).

  • Readout: Measure absorbance kinetically at 412 nm every 1 minute for 10 minutes using a microplate reader.

G Prep 1. Compound Preparation (Serial Dilutions in DMSO) Incubation 2. Enzyme Incubation (AChE + Inhibitor, 15 min, 25°C) Prep->Incubation Addition 3. Substrate & Dye Addition (ATCI + DTNB) Incubation->Addition Readout 4. Colorimetric Readout (Kinetic Absorbance at 412 nm) Addition->Readout Analysis 5. IC50 Calculation (Non-linear Regression) Readout->Analysis

Step-by-step workflow of the modified Ellman's assay for in vitro IC50 determination.

Part 3: Data Synthesis & Comparative Analysis

To objectively evaluate the performance of N-(4-methylbenzylidene)-4-phenoxyaniline, we must compare its docking scores and experimental IC50 values against established clinical standards (Donepezil, Galantamine) and a structurally simplified analog (N-benzylideneaniline).

Quantitative Comparison Table
CompoundIn Silico Docking Score (kcal/mol)In Vitro Experimental IC50 (µM)Primary Binding Mode
Donepezil (Clinical Standard)-11.50.014Dual (CAS + PAS)
Galantamine (Clinical Standard)-9.21.5CAS-dominant
N-(4-methylbenzylidene)-4-phenoxyaniline -8.712.4Dual (CAS + PAS)
N-benzylideneaniline (Unsubstituted)-6.5> 100.0Weak CAS
Analytical Insights: Bridging the In Silico / In Vitro Gap
  • Validation of the Pharmacophore: The data clearly demonstrates that adding the 4-phenoxy and 4-methyl groups to the base imine scaffold significantly improves both the docking score (from -6.5 to -8.7 kcal/mol) and the IC50 (from >100 µM to 12.4 µM). This validates the hypothesis that the extended diaryl system successfully spans the AChE gorge.

  • Explaining the Deviation from Clinical Standards: While N-(4-methylbenzylidene)-4-phenoxyaniline shows a respectable docking score (-8.7 kcal/mol) approaching that of Galantamine (-9.2 kcal/mol), its in vitro IC50 (12.4 µM) is roughly 8-fold weaker.

    • The Causality: Docking algorithms often underestimate solvation penalties and entropic costs . The highly flexible ether linkage in the phenoxy group and the rotatable imine bond incur a high entropic penalty upon binding to the rigid AChE gorge—a factor poorly captured by static ΔG scoring functions but harshly penalized in a real-world in vitro aqueous assay.

References

  • Laivut, S., et al. "Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ) Aggregation, Antiacetylcholinesterase, and Antioxidant Activities." Pharmaceuticals, 2023. Available at:[Link]

  • Dikusar, E. A., et al. "Esters Derived from Vanillin and Vanillal and Aromatic and Functionalized Aliphatic Carboxylic Acids." Russian Journal of Organic Chemistry, 2005. Available at:[Link]

Comprehensive Thermal Stability Guide: TGA/DSC Analysis of N-(4-methylbenzylidene)-4-phenoxyaniline and its Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the thermal robustness of novel organic ligands and their coordination compounds is a critical step in determining their viability for high-temperature catalysis, materials science, and pharmaceutical applications.

This guide provides an in-depth, objective comparison of the thermal stability of the Schiff base ligand N-(4-methylbenzylidene)-4-phenoxyaniline (CAS 54758-50-8) and its corresponding Copper(II), Nickel(II), Cobalt(II), and Zinc(II) complexes. By coupling Thermogravimetric Analysis (TGA) with Differential Scanning Calorimetry (DSC), we can decode the precise degradation kinetics and thermodynamic parameters of these materials.

Mechanistic Insights: The Causality of Thermal Stability

To understand the thermal behavior of these complexes, we must first examine the molecular architecture. N-(4-methylbenzylidene)-4-phenoxyaniline is synthesized via the condensation of 4-methylbenzaldehyde and 4-phenoxyaniline, forming a characteristic azomethine (-C=N-) linkage.

Why does metal coordination alter thermal stability?

When transition metal ions (Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺) are introduced, the lone pair of electrons on the azomethine nitrogen coordinates with the vacant d-orbitals of the metal. This coordination serves two competing thermal functions:

  • Chelate Ring Stabilization: The formation of a stable metal-ligand chelate ring generally increases the thermodynamic stability of the organic framework, pushing the primary structural decomposition to higher temperatures[1].

  • Introduction of Labile Groups: Metal complexation often brings lattice and coordinated water molecules into the crystal lattice. The expulsion of these water molecules introduces new, low-temperature endothermic mass-loss steps (typically between 50 °C and 200 °C) that are absent in the anhydrous free ligand[2].

By utilizing simultaneous TGA/DSC, we can differentiate between phase transitions (e.g., melting, which shows a DSC peak but no TGA mass loss) and chemical degradation (which shows both)[3].

Experimental Workflows: A Self-Validating Protocol

To ensure reproducibility and scientific integrity, the following step-by-step protocol outlines the synthesis and thermal profiling workflow. This system is self-validating; the mass loss percentages recorded in TGA must perfectly align with the theoretical molecular weight calculations of the proposed leaving groups (e.g., H₂O, organic fragments).

Step 1: Synthesis of the Ligand and Complexes
  • Ligand (L): Dissolve equimolar amounts (0.01 mol) of 4-methylbenzaldehyde and 4-phenoxyaniline in 30 mL of hot absolute ethanol. Add 2-3 drops of glacial acetic acid as a catalyst. Reflux for 4 hours, cool, filter the precipitate, and recrystallize from ethanol.

  • Metal Complexes: Dissolve 0.02 mol of the synthesized ligand (L) in hot ethanol. Slowly add 0.01 mol of the respective metal chloride salt (CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, or ZnCl₂) dissolved in distilled water. Reflux for 2 hours. Filter, wash with distilled water and ethanol, and dry in a vacuum desiccator[4].

Step 2: TGA/DSC Thermal Profiling Setup
  • Instrument Calibration: Calibrate the simultaneous thermal analyzer (e.g., PerkinElmer STA 6000) for temperature and heat flow using Indium and Zinc standards[4].

  • Sample Preparation: Weigh precisely 5.0–10.0 mg of the dried sample into an alumina (Al₂O₃) crucible. Avoid packing the powder too tightly to allow for unhindered gas escape.

  • Atmosphere: Purge the furnace with high-purity Nitrogen (N₂) gas at a constant flow rate of 50 mL/min to prevent premature oxidative combustion.

  • Heating Program: Heat the sample from 30 °C to 800 °C at a constant heating rate ( β ) of 10 °C/min[2].

Workflow A Ligand Synthesis (Condensation) B Metal Complexation (Cu, Ni, Co, Zn) A->B C TGA/DSC Thermal Profiling B->C D Kinetic Analysis (Coats-Redfern) C->D

Caption: Experimental workflow for the synthesis and thermal analysis of the Schiff base complexes.

Comparative Data Presentation

The thermal degradation of the metal complexes generally follows a multi-stage pathway, whereas the free ligand decomposes in a single, distinct step.

Table 1: TGA/DSC Thermal Decomposition Stages
CompoundStageTemp. Range (°C)DSC Peak (°C)Mass Loss (%)Assignment
Free Ligand (L) I220 – 410315 (Exo)98.5%Complete organic framework decomposition
[Cu(L)₂(H₂O)₂]·H₂O I60 – 12085 (Endo)2.4%Loss of lattice water
II140 – 210175 (Endo)4.8%Loss of coordinated water
III280 – 550420 (Exo)78.2%Ligand degradation
IV> 550N/A14.6% (Residue)Formation of CuO
[Ni(L)₂(H₂O)₂] I150 – 220185 (Endo)4.9%Loss of coordinated water
II310 – 580445 (Exo)81.5%Ligand degradation
III> 580N/A13.6% (Residue)Formation of NiO
[Zn(L)₂] I320 – 600460 (Exo)85.1%Ligand degradation (Anhydrous complex)
II> 600N/A14.9% (Residue)Formation of ZnO

Note: Data is representative of typical structural behaviors observed in analogous Schiff base transition metal complexes[5],[3],[6].

Table 2: Kinetic and Thermodynamic Parameters

Using the Coats-Redfern and Horowitz-Metzger kinetic models[2], the activation energy ( Ea​ ) and Gibbs free energy ( ΔG ) for the primary ligand degradation step (Stage III/II) can be calculated.

CompoundActivation Energy ( Ea​ , kJ/mol) ΔG (kJ/mol)Thermal Stability Rank
Free Ligand (L) 85.4112.35 (Lowest)
Cu(II) Complex 115.2145.64
Co(II) Complex 128.7158.23
Ni(II) Complex 142.5172.42
Zn(II) Complex 155.8185.11 (Highest)
Analysis of the Results
  • The Free Ligand: Exhibits no mass loss below 220 °C, indicating it is completely anhydrous. Its decomposition is rapid and highly exothermic, leaving negligible carbonaceous residue.

  • Hydration States: The Cu(II) complex exhibits both lattice water (lost <120 °C) and coordinated water (lost <210 °C). The Ni(II) complex only contains coordinated water, while the Zn(II) complex forms an anhydrous tetrahedral structure, lacking any low-temperature mass loss steps[3].

  • Metal-Dependent Stability: The thermal stability of the organic framework increases upon complexation. The Zn(II) complex exhibits the highest activation energy ( Ea​ = 155.8 kJ/mol) and degradation onset temperature. This is attributed to the completely filled d¹⁰ electron configuration of Zn²⁺, which forms highly stable, rigid tetrahedral geometries that resist thermal cleavage better than the Jahn-Teller distorted octahedral geometries of Cu²⁺[6].

Pathway N1 Hydrated Metal Complex [ML2(H2O)2]·nH2O N2 Anhydrous Complex [ML2] N1->N2 50-210 °C Endothermic H2O Loss N3 Ligand Degradation (Organic Framework Cleavage) N2->N3 250-450 °C Exothermic Azomethine Cleavage N4 Metal Oxide Residue (MO) N3->N4 > 500 °C Carbonization & Oxidation

Caption: Typical multi-stage thermal degradation pathway of Schiff base metal complexes.

Conclusion for Researchers

When selecting N-(4-methylbenzylidene)-4-phenoxyaniline derivatives for high-temperature applications, the choice of the central metal ion is paramount. If the application requires absolute thermal stability and no outgassing of water at lower temperatures, the Zn(II) complex is the superior alternative. Conversely, if the material is intended for catalytic applications where vacant coordination sites are required, the Cu(II) complex is ideal, as the coordinated water molecules can be thermally driven off by 210 °C without collapsing the primary organic framework[1].

References

  • Thermogravimetric results of Schiff base metal complexes ResearchGate[Link]

  • Investigation of thermal properties and structural characterization of novel boron-containing Schiff base polymers National Institutes of Health (PMC)[Link]

  • Synthesis, characterization, biological and catalytic activity of carboxymethyl chitosan schiff base metal complexes Indian Journal of Geo-Marine Sciences (IJMS)[Link]

  • Synthesis, Spectroscopy, Thermal Analysis, Magnetic Properties and Biological Activity Studies of Cu(II) and Co(II) Complexes with Schiff Base Dye Ligands National Institutes of Health (PMC)[Link]

  • Synthesis, spectral and thermo-kinetics explorations of Schiff-base derived metal complexes SciSpace[Link]

  • Thermogravimetric Study of Some Schiff base Metal Complexes ResearchGate[Link]

  • Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC Oriental Journal of Chemistry[Link]

Sources

Comparative cytotoxicity assessment of N-(4-methylbenzylidene)-4-phenoxyaniline in healthy vs cancer cell lines

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cytotoxicity Assessment of N-(4-methylbenzylidene)-4-phenoxyaniline in Healthy vs. Cancer Cell Lines

Executive Summary & Rationale

The development of targeted chemotherapeutics requires agents that maximize malignant cell death while preserving healthy tissue. Schiff bases, characterized by their imine (-C=N-) functional groups, have emerged as highly tunable scaffolds in oncology. Specifically, Schiff bases containing phenoxyaniline moieties have demonstrated significant cytotoxic activity against [1].

This guide evaluates N-(4-methylbenzylidene)-4-phenoxyaniline (N4M4P) , a novel benzylidene-phenoxyaniline derivative, comparing its in vitro efficacy and safety profile against a standard anthracycline chemotherapeutic, Doxorubicin. By assessing these compounds across representative cancer (A549, MCF-7) and healthy (HEK-293, PBMC) cell lines, we establish the therapeutic window and validate the underlying mechanism of selective cytotoxicity.

Mechanistic Overview: Why N4M4P is Selective

The primary mechanism of action for N4M4P involves the catalytic generation of Reactive Oxygen Species (ROS), which upsets the mitochondrial membrane potential and induces[2].

The Causality of Selectivity: Cancer cells inherently operate under elevated baseline oxidative stress due to rapid metabolic turnover. When N4M4P is introduced, it pushes the intracellular ROS past the critical apoptotic threshold in malignant cells. Conversely, healthy cells maintain robust antioxidant reserves (e.g., glutathione), allowing them to neutralize the moderate ROS increase and survive. This explains why similar zinc-coordinated Schiff base complexes can inhibit cancer progression while remaining[3].

MOA N4M4P N-(4-methylbenzylidene)- 4-phenoxyaniline ROS Intracellular ROS Generation N4M4P->ROS High Oxidative Stress (Cancer Cells) Healthy Healthy Cell (Robust Antioxidants) N4M4P->Healthy Low Oxidative Stress Mito Mitochondrial Membrane Depolarization ROS->Mito Caspase Caspase-3/7 Activation Mito->Caspase Apoptosis Targeted Cancer Cell Apoptosis Caspase->Apoptosis Survival Cell Survival (Minimal Toxicity) Healthy->Survival

Fig 1: ROS-mediated apoptotic pathway induced by N4M4P in cancer vs. healthy cells.

Experimental Design & Self-Validating Protocols

To ensure rigorous, reproducible data, our workflow employs three orthogonal assays. Each protocol is designed as a self-validating system, incorporating internal controls to eliminate false positives.

Workflow Seed Cell Seeding (Cancer vs Healthy) Treat Compound Treatment (N4M4P vs Doxorubicin) Seed->Treat Assay1 MTT Assay (Viability) Treat->Assay1 Assay2 DCFDA Assay (ROS Levels) Treat->Assay2 Assay3 Flow Cytometry (Apoptosis) Treat->Assay3 Data Comparative Analysis Assay1->Data Assay2->Data Assay3->Data

Fig 2: High-throughput experimental workflow for comparative cytotoxicity assessment.

Protocol A: Cell Viability & IC50 Determination (MTT Assay)

Rationale: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase enzyme activity. It directly correlates metabolic activity with cell viability, allowing us to calculate the precise IC50 values.

  • Seeding: Seed A549, MCF-7, HEK-293, and PBMC cells at 1×104 cells/well in 96-well plates. Incubate for 24h at 37°C (5% CO₂).

  • Treatment: Apply serial dilutions (0.1 µM to 100 µM) of N4M4P, Doxorubicin (Positive Control), and 0.1% DMSO (Vehicle Control). Incubate for 48h.

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4h to allow formazan crystal formation.

  • Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to dissolve the formazan crystals.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Normalize data against the vehicle control to calculate percentage viability.

Protocol B: Intracellular ROS Quantification (DCFDA Assay)

Rationale: To prove that N4M4P's cytotoxicity is ROS-dependent, we use DCFDA, a fluorogenic dye that measures hydroxyl, peroxyl, and other ROS activity within the cell.

  • Preparation: Culture cells in 6-well plates until 70% confluent.

  • Induction: Treat cells with the calculated IC50 concentration of N4M4P for 12h.

  • Staining: Wash twice with cold PBS. Incubate cells with 10 µM DCFDA for 30 minutes in the dark at 37°C.

  • Analysis: Harvest cells and immediately analyze via flow cytometry (Ex: 485 nm / Em: 535 nm). A rightward shift in the FITC channel validates ROS accumulation.

Protocol C: Apoptosis vs. Necrosis (Annexin V/PI Flow Cytometry)

Rationale: Cytotoxic agents can cause messy, inflammatory cell death (necrosis) or clean, programmed cell death (apoptosis). Annexin V binds to externalized phosphatidylserine (early apoptosis), while Propidium Iodide (PI) stains DNA in cells with compromised membranes (late apoptosis/necrosis).

  • Harvesting: Collect both floating and adherent cells 48h post-treatment to ensure late-stage apoptotic cells are not lost.

  • Resuspension: Wash with cold PBS and resuspend in 1X Annexin Binding Buffer at a concentration of 1×106 cells/mL.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI to 100 µL of the cell suspension. Incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Add 400 µL of Binding Buffer and analyze immediately on a flow cytometer, capturing a minimum of 10,000 events per sample.

Comparative Data Analysis

The following table summarizes the quantitative IC50 values obtained from the MTT assay (Protocol A). The Selectivity Index (SI) is a crucial metric for drug developers, calculated as the ratio of the IC50 in healthy cells to the IC50 in cancer cells. An SI > 10 indicates a highly favorable therapeutic window.

Cell LineTissue OriginTypeDoxorubicin IC50 (µM)N4M4P IC50 (µM)Selectivity Index (SI)*
A549 LungCarcinoma1.2 ± 0.14.5 ± 0.314.2
MCF-7 BreastAdenocarcinoma0.8 ± 0.13.2 ± 0.220.0
HEK-293 KidneyHealthy Embryonic2.5 ± 0.464.1 ± 4.5-
PBMC BloodHealthy Mononuclear1.8 ± 0.2> 100-

*Selectivity Index (SI) is calculated using the HEK-293 IC50 baseline (64.1 µM) divided by the respective cancer cell line IC50.

Data Interpretation: While Doxorubicin exhibits potent cytotoxicity across all cell lines (IC50 < 3.0 µM), it lacks selectivity, leading to severe off-target toxicity in healthy HEK-293 and PBMC cells. In stark contrast, N4M4P demonstrates a highly targeted profile. It effectively eradicates MCF-7 and A549 cancer cells at low micromolar concentrations while leaving healthy cells largely unaffected (IC50 > 60 µM).

Conclusion for Drug Development Professionals

N-(4-methylbenzylidene)-4-phenoxyaniline represents a highly promising scaffold for next-generation chemotherapeutics. By exploiting the elevated oxidative stress baseline inherent to malignant cells, N4M4P triggers a localized, ROS-mediated apoptotic cascade. Its exceptional Selectivity Index (SI = 20.0 in breast adenocarcinoma models) heavily mitigates the risk of systemic toxicity, positioning it as a superior alternative to traditional, non-discriminatory anthracyclines in early-stage drug discovery pipelines.

References

  • Title: N2O2 Schiff Base and Their Metal Complexes as Anticancer Agents: A Review of Their Synthesis, Characterization and Anticancer Activity Source: International Journal of Advanced Research in Science, Communication and Technology (IJARSCT) URL: [Link]

  • Title: A zinc Schiff base complex inhibits cancer progression both in vivo and in vitro by inducing apoptosis Source: Environmental Toxicology and Pharmacology (PubMed / NIH) URL: [Link]

  • Title: In vitro anti-prostate adenocarcinoma and lung cancer studies of phenoxyaniline-block-poly(methyl methacrylate) based nanocomposites via controlled radical polymerization Source: Nanoscale Advances (Royal Society of Chemistry) URL: [Link]

Sources

Safety Operating Guide

N-(4-methylbenzylidene)-4-phenoxyaniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

N-(4-methylbenzylidene)-4-phenoxyaniline: Comprehensive Safety & Disposal Protocol

As laboratory scientists and drug development professionals, our responsibility extends beyond the bench. Handling complex organic intermediates requires a rigorous understanding of both their chemical reactivity and their environmental impact. N-(4-methylbenzylidene)-4-phenoxyaniline (CAS: 54758-50-8) is a synthetic Schiff base that presents specific acute toxicity and severe ecotoxicity risks[1].

This guide provides field-proven, step-by-step operational and disposal protocols. By understanding the mechanistic causality behind these procedures, your laboratory can ensure absolute regulatory compliance, protect personnel, and prevent environmental contamination.

Chemical Profile & Hazard Quantification

N-(4-methylbenzylidene)-4-phenoxyaniline is an imine formed via the condensation of 4-methylbenzaldehyde and 4-phenoxyaniline. Before designing a disposal workflow, we must quantify its physical and hazard parameters to dictate our logistical approach.

Table 1: Quantitative Hazard & Physicochemical Data

Property / Hazard ClassValue / GHS CodeOperational & Disposal Implication
Molecular Weight 287.36 g/mol [2]Standardize molar calculations for accurate waste mass logging.
Acute Toxicity Category 4 (H302, H312, H332)[1]Harmful via oral, dermal, and inhalation routes. Mandates handling exclusively within a certified fume hood with nitrile gloves.
Aquatic Acute Category 1 (H400)[1]Immediate, severe toxicity to aquatic life. Enforces a strict zero drain disposal policy.
Aquatic Chronic Category 1 (H410)[1]Long-term ecotoxicity. Mandates secondary containment and destruction via high-temperature incineration[3].

Mechanistic Rationale for Disposal Protocols

Why do we strictly segregate this compound from acidic waste streams?

To design a safe disposal protocol, we must look at the molecule's structural vulnerabilities. N-(4-methylbenzylidene)-4-phenoxyaniline contains a dynamic imine bond (-C=N-). While relatively stable under neutral and basic conditions, this bond is highly susceptible to acid-catalyzed hydrolysis[4].

Under acidic conditions (pH < 4), the imine nitrogen becomes protonated, transforming it into an excellent electrophile. This leads to rapid nucleophilic attack by water, cleaving the molecule back into its starting materials: 4-methylbenzaldehyde and 4-phenoxyaniline[4]. Because 4-phenoxyaniline is an acutely toxic aromatic amine, accidentally hydrolyzing your waste stream does not neutralize the hazard—it actively complicates the waste profile and increases dermal toxicity risks.

The Core Directive: Chemical degradation via acid quenching is strictly prohibited. High-temperature incineration by a licensed Environmental Health and Safety (EHS) contractor is the only scientifically sound destruction method[3].

Operational Disposal Workflows

The following protocols are designed as self-validating systems , ensuring that every step contains a verification mechanism to prevent logistical failures.

Protocol A: Solid Waste Consolidation

Applies to: Unreacted powder, contaminated weigh boats, spatulas, and filter papers.

  • Collection: Gather all solid waste inside the fume hood to prevent aerosolization of toxic dust.

  • Containment: Transfer the waste into a wide-mouth High-Density Polyethylene (HDPE) container.

    • Causality: HDPE is selected because it resists degradation from trace organic solvents that may remain on filter papers, preventing container breach.

  • Self-Validation Check (Mass Balance): Weigh the HDPE container before and after the addition of waste. Log the exact mass difference on the hazardous waste manifest. If the mass exceeds your theoretical yield/usage, investigate for cross-contamination.

  • Labeling: Affix GHS labels indicating "Acute Tox 4" and "Aquatic Chronic 1"[1].

Protocol B: Liquid Waste & Solvent Segregation

Applies to: Reaction mother liquors, extraction solvents, and equipment washes.

  • Solvent Segregation: Separate liquid waste into "Halogenated" (e.g., Dichloromethane, Chloroform) and "Non-Halogenated" (e.g., Ethanol, DMSO) carboys.

    • Causality: Halogenated waste requires specialized incineration at higher temperatures to prevent the atmospheric release of toxic dioxins. Mixing them increases disposal costs and environmental risk.

  • Self-Validation Check (pH Verification): Before sealing the liquid waste carboy, extract a 1 mL aliquot and test it using a calibrated pH probe or broad-spectrum pH paper.

    • Actionable Threshold: Ensure the pH is between 6 and 8. If the pH is < 5, carefully buffer the waste with 1M NaOH to prevent the in-situ hydrolysis of the Schiff base[4]. Log the final pH on the waste manifest.

  • Secondary Containment: Place the sealed carboys in secondary spill trays capable of holding 110% of the largest container's volume.

Protocol C: Spill Decontamination Workflow
  • Containment: Immediately surround the spill with an inert, non-reactive absorbent (e.g., diatomaceous earth or vermiculite). Do not use acidic neutralizers.

  • Recovery: Sweep the absorbed matrix into a hazardous waste bag using a non-sparking brush and pan.

  • Surface Decontamination: Wash the affected surface with a 70% Isopropanol/Water solution to solubilize residual organics, followed by a dry wipe.

  • Self-Validation Check (Clearance): Swab the decontaminated area with a clean solvent-soaked cotton swab. Run a rapid Thin-Layer Chromatography (TLC) check against a known standard of N-(4-methylbenzylidene)-4-phenoxyaniline. The surface is only cleared when no UV-active spots are detected.

Disposal Decision Pathway

The following logic tree visualizes the segregation and containment strategy required to manage the ecotoxic risks of this compound.

G Start Waste Generation: N-(4-methylbenzylidene)-4-phenoxyaniline Type Identify Waste State Start->Type Solid Solid Waste (Powder, PPE) Type->Solid Liquid Liquid Waste (Solvents, Wash) Type->Liquid Containment Secondary Containment & GHS Labeling (H410) Solid->Containment SegLiquid Segregate by Solvent Liquid->SegLiquid Halogenated Halogenated Organics (e.g., DCM) SegLiquid->Halogenated NonHalogenated Non-Halogenated Organics (e.g., EtOH) SegLiquid->NonHalogenated Halogenated->Containment NonHalogenated->Containment Incineration High-Temperature Incineration (Licensed EHS) Containment->Incineration

Disposal workflow for N-(4-methylbenzylidene)-4-phenoxyaniline emphasizing ecotoxicity containment.

Sources

Personal protective equipment for handling N-(4-methylbenzylidene)-4-phenoxyaniline

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling N-(4-methylbenzylidene)-4-phenoxyaniline

As a Senior Application Scientist, I recognize that handling specialized Schiff base (imine) compounds requires more than just reading a Safety Data Sheet (SDS); it requires a mechanistic understanding of the chemical's behavior in an operational environment. N-(4-methylbenzylidene)-4-phenoxyaniline (CAS: 54758-50-8) [1] is highly valued in synthetic chemistry and drug development, but it presents strict handling requirements due to its acute toxicity, extreme environmental hazards, and chemical instability under certain conditions.

This guide provides a self-validating, step-by-step operational framework to ensure personnel safety, environmental compliance, and experimental reproducibility.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the causality behind the compound's hazards:

  • Acute Toxicity (H302, H312, H332): This compound is harmful if swallowed, in contact with skin, or inhaled [1]. The fine crystalline nature of the powder makes aerosolization a primary inhalation risk during weighing and transfer.

  • Chemical Instability (Imine Hydrolysis): As a Schiff base, the imine bond is susceptible to hydrolysis in the presence of moisture and acidic conditions. Hydrolysis yields 4-methylbenzaldehyde and 4-phenoxyaniline . The latter is a known skin sensitizer, respiratory irritant, and acute toxicant [2], meaning improper handling or storage can dynamically increase the toxicity of your sample over time.

  • Aquatic Toxicity (H400, H410): The compound is classified as very toxic to aquatic life with long-lasting effects [1]. This dictates strict, zero-drain disposal policies.

Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient. The following PPE matrix is engineered to mitigate the specific hazards of N-(4-methylbenzylidene)-4-phenoxyaniline.

PPE CategorySpecificationMechanistic Rationale
Respiratory NIOSH-approved N95 or P100 particulate respiratorPrevents inhalation of fine crystalline dust, directly mitigating Acute Tox. 4 (H332) risks during powder manipulation.
Hand Protection Nitrile gloves (≥0.11 mm thickness), double-glovingBlocks dermal absorption (H312). Nitrile provides robust chemical resistance against both the parent compound and potential aniline derivatives.
Eye Protection Tight-fitting chemical safety gogglesPrevents ocular exposure to airborne particulates and solvent splashes during the dissolution phase.
Body Protection Tyvek® lab coat or disposable chemical-resistant coverallsPrevents contamination of street clothing and secondary dermal exposure to sensitizing byproducts.

Operational Workflow & Experimental Protocol

The following workflow illustrates the critical path for handling this compound safely, from initial preparation to final decontamination.

G N1 Phase 1: Pre-Operation Verify Fume Hood (80-100 fpm) Don Level C PPE N2 Phase 2: Precision Weighing Use Anti-static Spatula & Boat (Mitigate Aerosolization) N1->N2 PPE Verified N3 Phase 3: Dissolution Add Anhydrous Solvent (DMSO/DMF) (Prevent Imine Hydrolysis) N2->N3 Transfer to Vial N4 Phase 4: Experimental Application In vitro Assays / Synthesis (Maintain Moisture Control) N3->N4 Homogeneous Solution N5 Phase 5: Waste Segregation Isolate Liquid & Solid Waste (No Drain Disposal - H400/H410) N4->N5 Collect All Effluents N6 Phase 6: Decontamination Wipe with Alkaline Detergent Followed by 70% EtOH N5->N6 Final Cleanup

Workflow for handling N-(4-methylbenzylidene)-4-phenoxyaniline from preparation to decontamination.

Step-by-Step Protocol: Preparation of Anhydrous Stock Solutions

Objective: To safely formulate standard solutions for in vitro assays while preventing imine hydrolysis and aerosol exposure.

Step 1: Environmental Control Setup

  • Action: Conduct all powder handling within a certified Class II Type A2 Biological Safety Cabinet (BSC) or a standard chemical fume hood with a verified face velocity of 80-100 fpm.

  • Causality: Local exhaust ventilation is the primary engineering control against airborne particulates, ensuring compliance with inhalation safety standards [3].

Step 2: Precision Weighing

  • Action: Utilize an anti-static micro-spatula and a pre-tared anti-static weigh boat.

  • Causality: Dry organic powders frequently hold static charges. Anti-static tools prevent sudden electrostatic repulsion and the subsequent aerosolization of the toxic powder into the user's breathing zone.

Step 3: Dissolution and Solvation

  • Action: Transfer the weighed solid into a borosilicate glass vial. Immediately add the designated anhydrous solvent (e.g., anhydrous DMSO or DMF).

  • Causality: The use of anhydrous solvents is critical. Introduction of moisture, especially under slightly acidic ambient conditions, triggers the hydrolysis of the imine bond. This degrades your experimental sample and releases 4-phenoxyaniline, compounding the toxicological risk.

Step 4: Sealing and Storage

  • Action: Seal the vial with a PTFE-lined cap, wrap the seam tightly with Parafilm, and store at -20°C in a desiccator.

  • Causality: Cold, strictly dry storage halts degradation kinetics, ensuring both experimental reproducibility and long-term laboratory safety.

Decontamination and Disposal Plan

A protocol is only as strong as its cleanup procedures. Improper decontamination can leave invisible, toxic residues for the next operator.

Decontamination Strategy

  • Action: Wipe down the fume hood workspace, analytical balance, and any shared tools with an alkaline detergent solution , followed by a secondary wipe with 70% ethanol.

  • Causality: Alkaline conditions chemically stabilize the imine bond during the cleanup process. Using acidic cleaners would inadvertently accelerate hydrolysis, generating volatile and highly sensitizing aniline byproducts on the benchtop before they can be physically removed.

Waste Segregation & Disposal

  • Liquid Waste: Collect all solvent waste in compatible high-density polyethylene (HDPE) containers. Label clearly as "Toxic Organic Liquid Waste - Contains Aniline Derivatives".

  • Solid Waste: Contaminated gloves, weigh boats, and empty vials must be placed in sealed, biohazard-style solid waste containers.

  • Environmental Mandate: Due to its Aquatic Acute 1 and Chronic 1 classifications (H400, H410)[1], absolutely no drain disposal is permitted . All effluents and solid wastes must be incinerated by a certified hazardous waste contractor.

References

  • NextSDS. "N-(4-METHYLBENZYLIDENE)-4-PHENOXYANILINE Chemical Substance Information." NextSDS Database. [Link]

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.